molecular formula C28H34O8 B15593374 Heteroclitin B

Heteroclitin B

Cat. No.: B15593374
M. Wt: 498.6 g/mol
InChI Key: PZUDCPSZWPLXKT-UHFFFAOYSA-N
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Description

Angeloylisogomisin O has been reported in Schisandra and Kadsura with data available.

Properties

IUPAC Name

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDCPSZWPLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and Isolation of Heteroclitin B from Kadsura heteroclita: A Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and research articles has revealed no specific compound designated as "Heteroclitin B" isolated from the plant species Kadsura heteroclita. While the genus Kadsura is a rich source of diverse bioactive molecules, particularly lignans (B1203133), and numerous compounds with the "Heteroclitin" name have been identified from Kadsura heteroclita, "this compound" is not among them in the currently available scientific literature.

Researchers have successfully isolated and characterized a variety of other lignans from this plant, including Heteroclitin C, D, E, G, H, I, J, R, and S.[1][2][3][4][5][6][7][8][9] These discoveries highlight the phytochemical diversity within Kadsura heteroclita and its importance in the search for novel therapeutic agents.

It is possible that "this compound" may be a very recent discovery that has not yet been published, a misnomer for another compound, or a compound that has been isolated from a different plant species. For instance, a compound named "Heterophyllin B" has been reported, but it was isolated from Pseudostellaria heterophylla and belongs to a different class of chemical compounds.[10]

Given the absence of information on "this compound" from Kadsura heteroclita, this guide cannot provide specific details on its discovery, isolation, and associated experimental protocols.

However, to provide a relevant and technically valuable resource for researchers, scientists, and drug development professionals interested in the phytochemistry of Kadsura heteroclita, this guide will focus on a well-documented lignan (B3055560) from this plant for which detailed experimental information is available: Heteroclitin D .

In-depth Technical Guide: Discovery and Isolation of Heteroclitin D from Kadsura heteroclita

This section provides a detailed overview of the discovery and isolation of Heteroclitin D, a lignan found in Kadsura heteroclita.

Experimental Protocols

The isolation of Heteroclitin D from Kadsurae Caulis (the stem of Kadsura heteroclita) can be achieved through a series of extraction and chromatographic techniques.

1. Plant Material and Extraction:

  • Plant Material: Dried stems of Kadsura heteroclita (Kadsurae Caulis).

  • Extraction Solvent: Cyclohexane (B81311).

  • Extraction Method: Pulverized plant material is extracted with cyclohexane under sonication. This process is typically repeated multiple times to ensure efficient extraction of the target compounds. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.[2]

2. Chromatographic Purification:

  • Primary Separation Technique: Normal-phase flash chromatography is an effective method for the initial separation of the crude extract.[2]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in petroleum ether is commonly used. The gradient is progressively increased to elute compounds with increasing polarity.[2]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing Heteroclitin D.[2]

  • Further Purification: Fractions containing Heteroclitin D with a purity of around 96.5% can be further purified by recrystallization.[2]

    • Recrystallization Solvent: A mixture of hot methanol (B129727) and water is used. Heteroclitin D is dissolved in hot methanol, and water is gradually added until precipitation occurs, yielding crystals of high purity (e.g., 99.4%).[2]

3. Structure Elucidation:

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Ultraviolet (UV) Spectroscopy: To determine the electronic transitions within the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed carbon-hydrogen framework of the molecule.[2]

Data Presentation

Table 1: Quantitative Data for Heteroclitin D Isolation

ParameterValueReference
Starting Plant Material270 g of dry Kadsurae Caulis[2]
Crude Extract Yield4.86 g[2]
Amount of Heteroclitin D Obtained10.2 mg[2]
Purity after Flash Chromatography96.5%[2]
Purity after Recrystallization99.4%[2]
Mandatory Visualization

Experimental Workflow for Heteroclitin D Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation plant Dried Kadsura heteroclita stems pulverize Pulverization plant->pulverize extract Sonication with Cyclohexane pulverize->extract filter_concentrate Filtration & Concentration extract->filter_concentrate crude_extract Crude Extract filter_concentrate->crude_extract flash_chroma Normal-Phase Flash Chromatography (Silica Gel, Petroleum Ether-EtOAc) crude_extract->flash_chroma fractions Fraction Collection flash_chroma->fractions hplc_analysis HPLC Analysis fractions->hplc_analysis recrystallization Recrystallization (Methanol-Water) hplc_analysis->recrystallization pure_hd Pure Heteroclitin D recrystallization->pure_hd spectroscopy Spectroscopic Analysis (UV, IR, MS, NMR) pure_hd->spectroscopy

Caption: Workflow for the isolation and purification of Heteroclitin D.

Logical Relationship of Analytical Techniques for Structure Elucidation

G cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Isolated_Compound Isolated Compound (Pure Heteroclitin D) UV UV Spectroscopy Isolated_Compound->UV IR IR Spectroscopy Isolated_Compound->IR MS Mass Spectrometry Isolated_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR Electronic_Transitions Electronic Transitions UV->Electronic_Transitions Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Final_Structure Final Structure of Heteroclitin D Electronic_Transitions->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure Connectivity->Final_Structure

Caption: Analytical techniques for elucidating the structure of Heteroclitin D.

References

The Enigmatic Heteroclitin B: A Deep Dive into its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heteroclitin B, a member of the pharmacologically significant dibenzocyclooctadiene lignan (B3055560) family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources and putative biosynthetic pathway. Detailed experimental protocols for the isolation of related lignans (B1203133) are presented, alongside a quantitative analysis based on available data for structurally similar compounds. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating existing knowledge and highlighting areas for future investigation.

Natural Source of this compound

This compound is a secondary metabolite found in plants of the Schisandraceae family, most notably in the genus Kadsura. The primary documented source of a wide array of Heteroclitin lignans is Kadsura heteroclita (Roxb.) Craib.[1][2][3][4] Various parts of this plant, including the stems and leaves, have been shown to be rich sources of dibenzocyclooctadiene lignans.[2] While numerous studies have reported the isolation of other Heteroclitins such as D, F, G, H, I, R, and S from K. heteroclita, the presence of this compound is inferred from the established phytochemical profile of this species.[1][2][3]

Quantitative Data on Lignan Isolation

CompoundPlant MaterialExtraction MethodCrude Extract YieldPurified Compound YieldPurityReference
Heteroclitin DKadsura heteroclita stemsCyclohexane (B81311) sonication4.86 g10.2 mg99.4% (HPLC)[5]

This data suggests that while these lignans are present in quantities sufficient for isolation and characterization, they represent a minor fraction of the total crude extract.

Experimental Protocols for Isolation and Purification

The isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita typically involves solvent extraction followed by chromatographic separation. Below are representative protocols derived from published studies on the isolation of Heteroclitins and related lignans.

Extraction from Plant Material

Protocol 1: Ethanol (B145695) Extraction of K. heteroclita Leaves [6]

  • Air-dry the leaves of K. heteroclita and pulverize them into a fine powder.

  • Extract the powdered leaves (e.g., 8 kg) with 90% ethanol (e.g., 3 x 24.0 L) for 1.5 hours per extraction cycle using ultrasonic assistance.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

  • Suspend the crude extract in water and partition successively with dichloromethane (B109758) and ethyl acetate (B1210297) to yield fractions enriched in lignans.

Protocol 2: Cyclohexane Extraction of K. heteroclita Stems [5]

  • Pulverize the dried stems of K. heteroclita (e.g., 270 g).

  • Extract the powdered stems with cyclohexane (e.g., 2700 mL) for 30 minutes under sonication.

  • Repeat the extraction process three times.

  • Combine the cyclohexane extracts, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Purification

Protocol: Normal-Phase Flash Chromatography for Heteroclitin D [5]

  • Dissolve the crude extract (e.g., from cyclohexane extraction) in a minimal amount of cyclohexane (e.g., to a concentration of 100 mg/mL).

  • Load the dissolved extract onto a normal-phase flash chromatography column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether. A typical gradient might be:

    • 0–3 min: 5% ethyl acetate

    • 3–15 min: 5% to 38% ethyl acetate

    • 15–18 min: 38% ethyl acetate

  • Monitor the elution at a suitable wavelength (e.g., 330 nm) and collect the fractions containing the target lignan.

  • Combine the relevant fractions and evaporate the solvent.

  • Further purify the isolated compound by recrystallization from a suitable solvent, such as methanol, to achieve high purity.

Biosynthesis of this compound

The biosynthetic pathway of dibenzocyclooctadiene lignans, including this compound, has not been fully elucidated. However, a putative pathway can be constructed based on the established biosynthesis of other lignans.[7] The pathway begins with the shikimate pathway, leading to the formation of phenylalanine, which is then converted to the key monolignol precursor, coniferyl alcohol.

The proposed biosynthetic pathway involves the following key steps:

  • Monolignol Formation: Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to yield coniferyl alcohol.

  • Oxidative Coupling: Two molecules of coniferyl alcohol are oxidatively coupled, a reaction often mediated by laccases and peroxidases and stereochemically controlled by dirigent proteins, to form pinoresinol (B1678388).

  • Reductive Conversions: A series of reductions and rearrangements convert pinoresinol through several key intermediates, including lariciresinol, secoisolariciresinol, and matairesinol (B191791).

  • Dibenzocyclooctadiene Ring Formation: The final and characteristic step is the intramolecular oxidative coupling of matairesinol to form the dibenzocyclooctadiene scaffold. This step is likely catalyzed by cytochrome P450 enzymes.[8]

  • Tailoring Modifications: The core dibenzocyclooctadiene structure is then further modified by various tailoring enzymes (e.g., hydroxylases, methyltransferases, etc.) to produce the diverse array of lignans, including this compound.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from coniferyl alcohol to the core dibenzocyclooctadiene lignan structure.

Biosynthesis_of_Dibenzocyclooctadiene_Lignans cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Coniferyl_alcohol Coniferyl_alcohol p-Coumaric_acid->Coniferyl_alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol 2x Oxidative Coupling (Dirigent Protein) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Reduction Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Reduction Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Oxidation Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Matairesinol->Dibenzocyclooctadiene_Scaffold Intramolecular Oxidative Coupling (CYP450) Heteroclitin_B Heteroclitin_B Dibenzocyclooctadiene_Scaffold->Heteroclitin_B Tailoring Reactions

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The following diagram outlines a potential experimental workflow for the detailed elucidation of the this compound biosynthetic pathway.

Experimental_Workflow Plant_Material Kadsura heteroclita (High this compound content) Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (e.g., P450s, DIRs, MTs) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or E. coli) Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In Vitro Enzyme Assays with Putative Precursors Gene_Cloning->Enzyme_Assays Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assays->Product_Identification Pathway_Validation Pathway Validation (Gene silencing in planta) Product_Identification->Pathway_Validation

References

Mechanism of Action of Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, belongs to a class of natural products exhibiting significant cytotoxic and anti-inflammatory properties. While specific in-depth mechanistic studies on this compound are limited, this guide synthesizes the current understanding of its probable mechanism of action based on the well-documented activities of structurally related dibenzocyclooctadiene lignans (B1203133). The proposed mechanisms involve the induction of apoptosis through the intrinsic mitochondrial pathway and the suppression of inflammatory responses via modulation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This document provides a comprehensive overview of the putative molecular targets, relevant experimental data from related compounds, and detailed protocols for investigating these activities.

Introduction

This compound is a member of the dibenzocyclooctadiene lignan family, a group of secondary metabolites found in plants of the Schisandraceae family, such as Kadsura heteroclita. Lignans from this class have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This guide focuses on elucidating the potential mechanism of action of this compound, drawing parallels from studies on analogous compounds.

Putative Cytotoxic Mechanism of Action

The cytotoxic effects of dibenzocyclooctadiene lignans are primarily attributed to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

Induction of Apoptosis

The prevailing evidence suggests that dibenzocyclooctadiene lignans trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by:

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: The release of cytochrome c from the mitochondria following MOMP initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]

Cell Cycle Arrest

In addition to apoptosis, some dibenzocyclooctadiene lignans have been shown to induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[2]

Involvement of Key Signaling Pathways

The cytotoxic activities of this class of lignans are orchestrated through the modulation of critical intracellular signaling pathways:

  • MAPK Pathway: Dibenzocyclooctadiene lignans have been shown to modulate the activity of MAPK pathways (ERK, JNK, and p38), which are crucial regulators of cell proliferation, differentiation, and apoptosis.[3]

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, a key survival pathway in many cancers, is another proposed mechanism. Downregulation of this pathway can lead to decreased cell survival and induction of apoptosis.

  • NF-κB Pathway: Dibenzocyclooctadiene lignans can inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation, cell survival, and proliferation.[4][5]

Putative Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of dibenzocyclooctadiene lignans are primarily mediated by the suppression of pro-inflammatory molecules and the signaling pathways that regulate their production.

Inhibition of Pro-inflammatory Mediators
  • Nitric Oxide (NO): These compounds have been demonstrated to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Pro-inflammatory Cytokines: A reduction in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), has been observed.[3]

Modulation of Inflammatory Signaling Pathways
  • NF-κB Pathway: The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of dibenzocyclooctadiene lignans. By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the transcription of genes encoding pro-inflammatory mediators.[4][5]

  • MAPK Pathway: Similar to their role in cytotoxicity, MAPKs are also involved in inflammatory responses. Dibenzocyclooctadiene lignans can attenuate the activation of p38 MAPK and JNK in response to inflammatory stimuli.[3]

Quantitative Data Summary (from related Dibenzocyclooctadiene Lignans)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported cytotoxic and anti-inflammatory activities of structurally similar dibenzocyclooctadiene lignans. These values provide a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity of Related Dibenzocyclooctadiene Lignans

CompoundCell LineAssayIC50 (µM)Reference
Schisantherin CA549 (Lung Carcinoma)MTT~15Bioorg Med Chem Lett. 2008;18(2):523-6.[2]
Gomisin NTHP-1 (Leukemia)MTT~10Int J Mol Sci. 2024;25(6):3465.[3][4][5]
Justicidin BA375 (Melanoma)MTT1.70Molecules. 2018;23(10):2634.[1]
Diphyllin methyl etherA375 (Melanoma)MTT3.66Molecules. 2018;23(10):2634.[1]

Table 2: Anti-inflammatory Activity of Related Dibenzocyclooctadiene Lignans

CompoundCell LineParameter MeasuredIC50 (µM)Reference
Gomisin NRAW 264.7NO Production~5-10Int J Mol Sci. 2024;25(6):3465.[3]
γ-SchisandrinTHP-1NF-κB Inhibition>10 (Significant inhibition at 10 µM)Int J Mol Sci. 2024;25(6):3465.[3][4][5]
Rubrisandrin ATHP-1NF-κB Inhibition>10 (Significant inhibition at 10 µM)Int J Mol Sci. 2024;25(6):3465.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cytotoxic and anti-inflammatory mechanisms of action of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. For apoptosis studies, it is used to measure the levels of key proteins such as Bax, Bcl-2, and cleaved caspases.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Cytotoxic_Mechanism HeteroclitinB This compound PI3K_Akt PI3K/Akt Pathway HeteroclitinB->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) HeteroclitinB->MAPK Modulates NFkB NF-κB Pathway HeteroclitinB->NFkB Inhibits Bcl2 Bcl-2 (anti-apoptotic) HeteroclitinB->Bcl2 Downregulates Bax Bax (pro-apoptotic) HeteroclitinB->Bax Upregulates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes CellCycleArrest Cell Cycle Arrest (G0/G1) MAPK->CellCycleArrest Induces MAPK->Proliferation Promotes NFkB->Bcl2 Upregulates NFkB->Proliferation Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase_Cascade Caspase Activation (Caspase-9, -3, -7) CytochromeC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound.

Anti_inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB HeteroclitinB This compound HeteroclitinB->MAPK Inhibits HeteroclitinB->NFkB Inhibits MAPK->NFkB iNOS iNOS gene NFkB->iNOS Activates Transcription Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Activates Transcription NO Nitric Oxide (NO) iNOS->NO Inflammatory_Cytokines TNF-α, IL-6 Cytokines->Inflammatory_Cytokines Inflammation Inflammation NO->Inflammation Inflammatory_Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Caption: General workflow for Western Blot analysis.

Conclusion

While direct and comprehensive studies on the mechanism of action of this compound are yet to be published, the available evidence from closely related dibenzocyclooctadiene lignans provides a strong foundation for a hypothetical mechanism. It is proposed that this compound exerts its cytotoxic effects through the induction of apoptosis via the mitochondrial pathway and its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades. Further research is warranted to specifically delineate the molecular targets and signaling pathways directly modulated by this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations.

References

In Vitro Anti-HIV Activity of Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, belongs to a class of natural products investigated for a range of bioactivities. While direct experimental data on the in vitro anti-HIV activity of this compound is not prominently available in peer-reviewed literature, this technical guide synthesizes the current understanding of the anti-HIV potential of related compounds from Kadsura heteroclita and outlines the established experimental protocols for such evaluations. This document provides a framework for researchers seeking to investigate the anti-HIV efficacy of this compound and similar natural products, detailing methodologies for cytotoxicity and antiviral assays and discussing the potential mechanism of action based on its chemical class.

Introduction

The search for novel anti-HIV agents remains a critical area of research to overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. Lignans (B1203133), a major class of phytoestrogens, have demonstrated a wide array of biological activities, including antiviral properties. Specifically, dibenzocyclooctadiene lignans isolated from the genus Kadsura have been a subject of interest for their potential anti-HIV activity. This guide focuses on this compound, a member of this lignan family, and provides a comprehensive overview of the methodologies required to assess its in vitro anti-HIV-1 activity.

Quantitative Data on Anti-HIV Activity of Compounds from Kadsura heteroclita

Direct quantitative in vitro anti-HIV-1 data for this compound is not available in the reviewed literature. However, a study on compounds isolated from the stems of Kadsura heteroclita provides valuable data on the anti-HIV activity of other compounds from the same plant, which can serve as a reference for the expected potency and therapeutic index of lignans from this source.[1] The following table summarizes the reported activities of two such compounds against HIV-1.

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)TI (Therapeutic Index)
Compound 61.684.652.9
Compound 121.492.365.9

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. TI (Therapeutic Index) is the ratio of CC₅₀ to EC₅₀.

Experimental Protocols

The following protocols are based on established methodologies for the in vitro evaluation of anti-HIV-1 activity, particularly those used for the assessment of compounds from Kadsura heteroclita.

Compound Preparation

This compound, a dibenzocyclooctadiene lignan, would first be isolated and purified from its natural source, such as Kadsura heteroclita or Kadsura coccinea. The purity of the compound should be determined by spectroscopic methods (NMR, MS) and HPLC. For in vitro assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to final concentrations in the cell culture medium.

Cell Lines and Virus
  • Cell Line: MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and are commonly used for anti-HIV drug screening.

  • Virus: Laboratory-adapted strains of HIV-1, such as HIV-1 (IIIB), are used for infection.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, the cytotoxicity of this compound on the host cells (MT-4) must be determined.

  • Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in a final volume of 100 µL of culture medium.

  • Compound Addition: Add 100 µL of various concentrations of this compound (e.g., serial dilutions from 100 µg/mL to 0.1 µg/mL) to the wells. Include a cell control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Anti-HIV Assay (p24 Antigen Capture ELISA)

This assay measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.

  • Cell Infection: Mix MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Plating: Plate the infected cells in a 96-well plate.

  • Compound Treatment: Immediately add various concentrations of this compound to the wells. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

  • Incubation: Incubate the plate for 4-5 days at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is determined by plotting the percentage of p24 inhibition against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro anti-HIV activity of a test compound like this compound.

G cluster_prep Compound & Cell Preparation cluster_cyto Cytotoxicity Assay cluster_antiviral Anti-HIV Assay cluster_result Result Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (in DMSO) Compound->Stock Treat_cyto Add serial dilutions of Compound Stock->Treat_cyto Treat_anti Add serial dilutions of Compound Stock->Treat_anti Cells Culture MT-4 Cells Seed_cyto Seed MT-4 cells in 96-well plate Cells->Seed_cyto Infect Infect MT-4 cells with HIV-1 Cells->Infect Seed_cyto->Treat_cyto Incubate_cyto Incubate 4-5 days Treat_cyto->Incubate_cyto MTT MTT Assay Incubate_cyto->MTT Read_cyto Measure Absorbance MTT->Read_cyto Calc_CC50 Calculate CC₅₀ Read_cyto->Calc_CC50 Calc_TI Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) Calc_CC50->Calc_TI Infect->Treat_anti Incubate_anti Incubate 4-5 days Treat_anti->Incubate_anti Supernatant Collect Supernatant Incubate_anti->Supernatant p24 p24 Antigen ELISA Supernatant->p24 Read_anti Measure Absorbance p24->Read_anti Calc_EC50 Calculate EC₅₀ Read_anti->Calc_EC50 Calc_EC50->Calc_TI

Caption: Experimental workflow for in vitro anti-HIV-1 activity screening.

Proposed Mechanism of Action: HIV-1 Life Cycle and Potential Lignan Target

Dibenzocyclooctadiene lignans have been reported to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3] NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle. The following diagram illustrates the HIV-1 life cycle and the potential point of intervention for this compound as a putative NNRTI.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion cluster_inhibitor Potential Inhibition Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (into Host DNA) RT->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HeteroclitinB This compound (putative NNRTI) HeteroclitinB->RT Inhibits Reverse Transcriptase

Caption: HIV-1 life cycle and the potential target of this compound.

Discussion and Future Directions

While direct evidence for the anti-HIV activity of this compound is currently lacking, the data from related dibenzocyclooctadiene lignans isolated from Kadsura heteroclita are encouraging. The moderate therapeutic indices of compounds 6 and 12 suggest that this chemical scaffold is a promising starting point for the development of new anti-HIV agents.[1] The likely mechanism of action for this class of compounds is the inhibition of HIV-1 reverse transcriptase.[2][3]

Future research should focus on:

  • Direct Evaluation of this compound: Performing the described in vitro assays to determine the specific EC₅₀, CC₅₀, and TI of pure this compound.

  • Mechanism of Action Studies: Confirming the inhibitory target of this compound, for instance, through enzymatic assays with purified HIV-1 reverse transcriptase.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound and other related lignans affect their anti-HIV activity to guide the design of more potent and less toxic derivatives.

  • Activity against Resistant Strains: Evaluating the efficacy of this compound against a panel of HIV-1 strains that are resistant to currently approved antiretroviral drugs.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the in vitro anti-HIV activity of this compound. By following the detailed experimental protocols and leveraging the knowledge of related compounds, researchers can effectively evaluate the potential of this and other dibenzocyclooctadiene lignans as novel anti-HIV-1 therapeutic agents. The provided visualizations of the experimental workflow and the proposed mechanism of action serve as valuable tools for planning and interpreting future studies in this important area of drug discovery.

References

Unveiling the Cytotoxic Potential of Heteroclitin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of Heteroclitin B, a lignan (B3055560) isolated from plants of the Kadsura genus, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.

Executive Summary

This compound has demonstrated notable cytotoxic activity against a panel of human cancer cell lines, including lung carcinoma (A549), prostate carcinoma (DU145), epidermoid carcinoma of the nasopharynx (KB), and ileocecal adenocarcinoma (HCT-8). This guide consolidates the available quantitative data on its efficacy, details the experimental methodologies for assessing its cytotoxic effects, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound is typically quantified by its GI50 value, the concentration at which it inhibits the growth of cancer cells by 50%. The following table summarizes the reported GI50 values for this compound against various cancer cell lines.

Cell LineCancer TypeGI50 (µg/mL)
A549Lung Carcinoma5.1–20.0[1][2][3][4]
DU145Prostate Carcinoma5.1–20.0[1][2][3][4]
KBNasopharyngeal Carcinoma5.1–20.0[1][2][3][4]
HCT-8Ileocecal Carcinoma5.1–20.0[1][2][3][4]

Note: The available literature reports a GI50 range for a group of active compounds including this compound. Specific individual values for this compound are within this range.

Experimental Protocols

The evaluation of this compound's cytotoxic effects predominantly utilizes the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

This protocol outlines the key steps for assessing cytotoxicity using the SRB assay.[5][6][7][8][9]

I. Cell Plating:

  • Harvest and count cancer cells from culture.

  • Seed the cells in 96-well microtiter plates at a predetermined optimal density for each cell line.

  • Incubate the plates for 24 hours to allow for cell attachment.

II. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

III. Cell Fixation:

  • After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plates at 4°C for 1 hour.

IV. Staining:

  • Wash the plates multiple times with water to remove TCA.

  • Add the SRB solution to each well and incubate at room temperature for 30 minutes.

V. Washing:

  • Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Allow the plates to air dry completely.

VI. Solubilization and Absorbance Measurement:

  • Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.

VII. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration of this compound.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

Experimental Workflow Diagram

SRB_Assay_Workflow start Start cell_plating Cell Plating (96-well plates) start->cell_plating incubation_24h 24h Incubation (Attachment) cell_plating->incubation_24h compound_treatment Compound Treatment (this compound) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation (Exposure) compound_treatment->incubation_48_72h cell_fixation Cell Fixation (TCA) incubation_48_72h->cell_fixation staining Staining (SRB) cell_fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Solubilization (Tris Base) washing->solubilization read_absorbance Read Absorbance (510-570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate GI50) read_absorbance->data_analysis end End data_analysis->end

SRB Assay Experimental Workflow

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its cytotoxic effects suggest potential interference with key signaling pathways that regulate cell proliferation, survival, and death. Based on the known mechanisms of other cytotoxic natural products, the following pathways are plausible targets.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., TNF, FasL) DeathReceptor Death Receptors Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 DNA_Damage DNA Damage (Potential effect of this compound) Caspase8->DNA_Damage Bid truncation ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Signaling Pathway
Cell Cycle Regulation Pathway

Cytotoxic compounds can also exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from progressing through division. This often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F Release CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis CyclinA_CDK2 Cyclin A / CDK2 DNA_Synthesis->CyclinA_CDK2 CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis HeteroclitinB This compound G1_Arrest G1 Arrest HeteroclitinB->G1_Arrest G2M_Arrest G2/M Arrest HeteroclitinB->G2M_Arrest G1_Arrest->CyclinD_CDK46 Inhibition G2M_Arrest->CyclinB_CDK1 Inhibition

Potential Cell Cycle Regulation Pathway

Conclusion and Future Directions

This compound exhibits promising cytotoxic effects against a range of cancer cell lines. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Future studies should focus on:

  • Determining the specific IC50 values of this compound in a broader panel of cancer cell lines.

  • Investigating the detailed mechanism of action, including its effects on apoptosis, cell cycle, and other relevant signaling cascades.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound as a potential anticancer agent.

References

A Comprehensive Review of Heteroclitin Analogs: Dibenzocyclooctadiene Lignans from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific information regarding "Heteroclitin B" is not available in the current scientific literature, a significant number of its structural analogs, belonging to the class of dibenzocyclooctadiene lignans (B1203133), have been isolated from the medicinal plant Kadsura heteroclita. This technical guide provides a comprehensive review of these Heteroclitin analogs and other related lignans from this plant, focusing on their chemical structures, biological activities, and potential mechanisms of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

The dibenzocyclooctadiene lignans from Kadsura heteroclita have demonstrated a range of biological activities, including cytotoxic and anti-HIV properties. This review will summarize the quantitative data on these activities, detail the experimental protocols used for their determination, and visualize the known signaling pathways associated with this class of compounds.

Chemical Structures of Heteroclitin Analogs and Related Lignans

A variety of dibenzocyclooctadiene lignans have been isolated from the stems and roots of Kadsura heteroclita. These compounds share a common dibenzocyclooctadiene core structure but differ in their substitution patterns, including the presence of methoxy, hydroxyl, and methylenedioxy groups, as well as various ester functionalities on the cyclooctadiene ring. The structures of several prominent Heteroclitin analogs are detailed in the literature, including Heteroclitin D, G, H, I, J, R, and S.

Biological Activities of Heteroclitin Analogs and Other Lignans from Kadsura heteroclita

The lignans isolated from Kadsura heteroclita have been evaluated for various biological activities, with cytotoxicity against cancer cell lines and anti-HIV activity being the most prominently reported. The following tables summarize the available quantitative data for these activities.

Table 1: Cytotoxicity of Dibenzocyclooctadiene Lignans from Kadsura heteroclita

CompoundCell LineActivityIC50 (µM)Reference
Kadheterin AHL-60Moderate Cytotoxicity14.59[1]
(+)-1-hydroxy-2,6-bis-epi-pinoresinolBGC-823 (Human Gastric Cancer)Cytotoxic11.0[2]
HeLa (Human Cervical Cancer)Cytotoxic23.8[2]

Table 2: Anti-HIV Activity of Compounds from Kadsura heteroclita

CompoundActivityEC50 (µg/mL)Therapeutic Index (TI)Reference
VelutinModerate Anti-HIV1.652.9[3]
IsolariciresinolModerate Anti-HIV1.465.9[3]
Interiotherin AAnti-HIV3.1-[4]
Schisantherin DAnti-HIV0.5-[4]
Lancilactone CAnti-HIV1.4>71.4[5]

Table 3: Antioxidant Activity of Lignans from Kadsura heteroclita

CompoundActivityIC50 (µM)Reference
IsolariciresinolStrong Antioxidant36.68[2]
(+)-1-hydroxy-2,6-bis-epi-pinoresinolStrong Antioxidant34.41[2]
(+)-laricresinolStrong Antioxidant35.97[2]
Evofolin BStrong Antioxidant33.65[2]

Experimental Protocols

Isolation of Dibenzocyclooctadiene Lignans

A general procedure for the isolation of dibenzocyclooctadiene lignans from the stems of Kadsura heteroclita is as follows[1][6]:

  • Extraction: The air-dried and powdered stems of Kadsura heteroclita are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature.

  • Fractionation: The resulting crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is typically rich in lignans, is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and semi-preparative HPLC to yield the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS)[1][6].

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated lignans against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[7]:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-HIV Activity Assay

The anti-HIV activity of the compounds can be evaluated by monitoring the inhibition of HIV-1 induced cytopathic effects in a suitable cell line, such as H9 lymphocytes[4]:

  • Cell Culture and Infection: H9 cells are infected with HIV-1 at a specific multiplicity of infection.

  • Compound Treatment: The infected cells are then cultured in the presence of various concentrations of the test compounds.

  • Syncytium Formation Assay: The formation of syncytia (giant multi-nucleated cells), a characteristic cytopathic effect of HIV-1 infection, is monitored and quantified.

  • EC50 and TI Calculation: The effective concentration that inhibits 50% of the viral-induced cytopathic effect (EC50) and the therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC50) to the EC50, are calculated.

Signaling Pathways

Dibenzocyclooctadiene lignans have been reported to exert their biological effects through the modulation of various signaling pathways. A key mechanism of their anti-inflammatory action involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways[8].

Inhibition of NF-κB and MAPK Signaling Pathways by Dibenzocyclooctadiene Lignans

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of dibenzocyclooctadiene lignans.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK_pathway->NFkB Activates Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibits Lignans->MAPK_pathway Inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Induces

Caption: Inhibition of NF-κB and MAPK pathways by dibenzocyclooctadiene lignans.

Conclusion

While "this compound" remains an uncharacterized compound, its likely analogs, the dibenzocyclooctadiene lignans from Kadsura heteroclita, represent a promising class of natural products with significant cytotoxic, anti-HIV, and antioxidant activities. This technical guide has summarized the available data on these compounds, providing a foundation for future research and development. Further investigation into the synthesis of more potent analogs and a deeper understanding of their mechanisms of action could lead to the development of novel therapeutic agents. The detailed experimental protocols and the visualized signaling pathway offer practical guidance for researchers in this field.

References

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis Pathway for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita.[1][2][3] This class of natural products has garnered significant interest due to its diverse and potent biological activities, including antioxidative and cytotoxic effects.[1] To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. This document outlines a proposed, plausible total synthesis pathway for this compound. The proposed route is based on established and well-documented synthetic strategies for structurally related dibenzocyclooctadiene lignans (B1203133), such as schisandrin.[4] The protocols and data presented herein are intended to serve as a guiding framework for the chemical synthesis of this compound and its analogs for further biological evaluation and drug development efforts.

Introduction

Dibenzocyclooctadiene lignans, isolated from plants of the Schisandraceae family, are characterized by a unique C18 dibenzocyclooctadiene skeleton.[5][6] The complex, sterically hindered, and stereochemically rich structure of these molecules presents a significant challenge for synthetic organic chemists. The development of a robust and efficient total synthesis is crucial for providing sufficient quantities of these compounds for detailed biological studies and for the generation of analogs with improved therapeutic properties. This proposed synthesis of this compound employs a convergent strategy, featuring key reactions such as an oxidative biaryl coupling to construct the core dibenzocyclooctadiene ring system.

Proposed Retrosynthetic Analysis

Our proposed retrosynthesis of this compound commences by disconnecting the lactone ring, leading back to a dihydroxy carboxylic acid intermediate. The core dibenzocyclooctadiene ring is envisioned to be formed via an intramolecular oxidative coupling of a diarylbutane precursor. This precursor, in turn, can be synthesized through the coupling of two appropriately functionalized aromatic moieties.

Retrosynthesis This compound This compound Dihydroxy Carboxylic Acid Dihydroxy Carboxylic Acid This compound->Dihydroxy Carboxylic Acid Lactonization Diarylbutane Precursor Diarylbutane Precursor Dihydroxy Carboxylic Acid->Diarylbutane Precursor Oxidative Biaryl Coupling Aromatic Moieties Aromatic Moieties Diarylbutane Precursor->Aromatic Moieties Coupling Synthesis_Pathway node_A Gallic Acid Protection node_B Protected Gallic Acid Reductive Coupling node_A:f1->node_B:f0 node_C Diarylbutane Intermediate Intramolecular Oxidative Coupling node_B:f1->node_C:f0 node_D Dibenzocyclooctadiene Core Functional Group Manipulations node_C:f1->node_D:f0 node_E Dihydroxy Acid Precursor Lactonization node_D:f1->node_E:f0 node_F This compound node_E:f1->node_F:f0 Workflow cluster_start Starting Material Preparation cluster_coupling Diarylbutane Formation cluster_core Core Synthesis cluster_end Final Steps Gallic Acid Gallic Acid Protection_Esterification Protection & Esterification Gallic Acid->Protection_Esterification Protected Ester Protected Ester Protection_Esterification->Protected Ester Reduction_Halogenation Reduction & Halogenation Protected Ester->Reduction_Halogenation Alkyl Halide Alkyl Halide Reduction_Halogenation->Alkyl Halide Wurtz Coupling Wurtz Coupling Alkyl Halide->Wurtz Coupling Diarylbutane Diarylbutane Wurtz Coupling->Diarylbutane Deprotection Deprotection Diarylbutane->Deprotection Polyol Polyol Deprotection->Polyol Oxidative Coupling Oxidative Coupling Polyol->Oxidative Coupling Dibenzocyclooctadiene Dibenzocyclooctadiene Oxidative Coupling->Dibenzocyclooctadiene Stereocontrol_FGIs Stereocontrol & Functional Group Interconversions Dibenzocyclooctadiene->Stereocontrol_FGIs Precursor Precursor Stereocontrol_FGIs->Precursor Lactonization Lactonization Precursor->Lactonization This compound This compound Lactonization->this compound

References

Application Notes and Protocols for Heteroclitin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heteroclitin B is a novel, semi-synthetic derivative of a sesquiterpenoid lactone isolated from a marine sponge. Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Preliminary screenings have indicated that this compound may possess significant anti-proliferative properties. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two standard colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, while the LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[1][2]

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human cell line after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, were determined from dose-response curves. The results are summarized in the table below.

Cell LineCancer TypeIC50 of this compound (µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.8
A549 Lung Carcinoma8.2 ± 0.9
HeLa Cervical Cancer15.1 ± 2.2
HepG2 Hepatocellular Carcinoma10.8 ± 1.5
HEK293 Normal Human Embryonic Kidney> 50

Note: Data are presented as mean ± standard deviation from three independent experiments. The higher IC50 value against the non-cancerous HEK293 cell line suggests a degree of selectivity for cancer cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol details the procedure for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1][3]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (e.g., MCF-7, A549, HeLa, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from exponential growth phase using trypsin.

    • Resuspend cells in fresh complete medium and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1, 1, 5, 10, 25, 50 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration, typically <0.1%) and a "no-cell" blank (medium only).

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Cell Viability against the log of this compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[2][5]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines and complete culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

  • Centrifuge for 96-well plates (optional)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with serial dilutions of this compound.

    • It is critical to set up the following controls on the same plate:

      • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 1 hour before the end of the experiment). This represents 100% cytotoxicity.

      • Medium Background Control: Complete culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached cells and debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be cautious not to disturb the cell layer.[6]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.[6]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution from the kit to each well.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.[7]

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100

    • Plot the % Cytotoxicity against the log of this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis culture Cell Culture (MCF-7, A549, etc.) seeding Cell Seeding (96-well plate, 24h incubation) culture->seeding treat Treat Cells (24h, 48h, or 72h incubation) seeding->treat prep_drug Prepare this compound Dilutions prep_drug->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt get_supernatant Collect Supernatant treat->get_supernatant solubilize Add Solubilizer (DMSO) add_mtt->solubilize read Measure Absorbance (MTT: 570nm, LDH: 490nm) solubilize->read add_ldh_reagent Add LDH Reaction Mix (30 min incubation) get_supernatant->add_ldh_reagent add_stop Add Stop Solution add_ldh_reagent->add_stop add_stop->read calculate Calculate % Viability / % Cytotoxicity read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining this compound cytotoxicity.

Hypothesized Signaling Pathway for this compound

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus HB This compound Bax Bax HB->Bax activates Bak Bak HB->Bak activates Bcl2 Bcl-2 HB->Bcl2 inhibits Mito Mitochondrial Membrane Pemeabilization Bax->Mito Bak->Mito Bcl2->Bax Bcl2->Bak Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves DNA_frag DNA Fragmentation & Apoptosis Caspase3->DNA_frag CleavedPARP Cleaved PARP PARP->CleavedPARP CytoC Cytochrome c Mito->CytoC release CytoC->Apaf1

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes for In Vitro Anti-HIV Assay of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heteroclitin B, a lignan (B3055560) isolated from the stems of Kadsura heteroclita, belongs to a class of natural products that have demonstrated a range of biological activities. Previous studies on related compounds from the same plant have revealed moderate anti-HIV activity, suggesting that this compound may also possess antiviral properties. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's potential as an anti-HIV agent. The described assays are fundamental in preclinical drug discovery and aim to determine the compound's efficacy and cytotoxicity.

Principle of the Assays

The primary objective of these in vitro assays is to determine the concentration at which this compound can inhibit HIV-1 replication in a cell-based model without causing significant toxicity to the host cells. This is achieved by measuring key viral markers such as the p24 antigen, a core protein of HIV, or the activity of reverse transcriptase, an essential viral enzyme. Cytotoxicity is concurrently assessed to calculate the therapeutic index (TI), a measure of the compound's selectivity for viral targets over host cells. A high TI value is a desirable characteristic for a potential drug candidate.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of virology, natural product chemistry, and drug development who are interested in screening and characterizing novel compounds for anti-HIV activity. A basic understanding of cell culture, virology techniques, and data analysis is assumed.

Data Presentation

While specific quantitative data for this compound is not available in the provided search results, the following table summarizes the anti-HIV-1 activity of related compounds isolated from Kadsura heteroclita, as reported in a key study. This data provides a benchmark for the expected potency of compounds from this source.

Compound NameEC50 (µg/mL)CC50 (µg/mL)Therapeutic Index (TI)
Compound 61.684.652.9
Compound 121.492.365.9
Compound 8Weakly ActiveNot ReportedNot Reported
Compound 9Weakly ActiveNot ReportedNot Reported
Compound 10Weakly ActiveNot ReportedNot Reported
Compound 14Weakly ActiveNot ReportedNot Reported
Compound 15Weakly ActiveNot ReportedNot Reported

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% reduction in cell viability. The Therapeutic Index (TI) is calculated as CC50/EC50.[1]

Experimental Protocols

The following protocols describe the essential steps for evaluating the in vitro anti-HIV activity of this compound.

Cell and Virus Culture
  • Cell Lines: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and are commonly used for anti-HIV assays. They should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Virus Strain: HIV-1 (IIIB) is a commonly used laboratory-adapted strain. Viral stocks can be propagated in MT-4 cells, and the virus titer should be determined, typically by measuring the 50% tissue culture infectious dose (TCID50).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a cell-only control (no compound).

  • Incubate the plate for 3-5 days at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Anti-HIV Assay (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 antigen produced.

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • In a separate tube, pre-incubate the HIV-1 virus stock with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells at a multiplicity of infection (MOI) of 0.01.

  • Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubate the plate for 3-5 days at 37°C.

  • On the day of harvest, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Data Analysis
  • The percentage of cytotoxicity is calculated as: [1 - (Absorbance of treated cells / Absorbance of cell control)] x 100.

  • The percentage of viral inhibition is calculated as: [1 - (p24 in treated supernatant / p24 in virus control supernatant)] x 100.

  • The CC50 and EC50 values are determined by non-linear regression analysis of the dose-response curves.

  • The Therapeutic Index (TI) is calculated as CC50 / EC50.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for an anti-HIV compound.

G cluster_prep Preparation cluster_assay Assays cluster_cyto Cytotoxicity Assay cluster_antiviral Anti-HIV Assay cluster_analysis Data Analysis CellCulture MT-4 Cell Culture SeedCells_C Seed MT-4 Cells CellCulture->SeedCells_C SeedCells_A Seed MT-4 Cells CellCulture->SeedCells_A VirusProp HIV-1 Propagation & Titer PreIncubate Pre-incubate Virus + this compound VirusProp->PreIncubate CompoundPrep This compound Serial Dilution AddCompound_C Add this compound CompoundPrep->AddCompound_C CompoundPrep->PreIncubate SeedCells_C->AddCompound_C Incubate_C Incubate AddCompound_C->Incubate_C MTT MTT Assay Incubate_C->MTT Readout_C Measure Absorbance MTT->Readout_C Calc_CC50 Calculate CC50 Readout_C->Calc_CC50 InfectCells Infect Cells SeedCells_A->InfectCells PreIncubate->InfectCells Incubate_A Incubate InfectCells->Incubate_A Harvest Harvest Supernatant Incubate_A->Harvest p24 p24 ELISA Harvest->p24 Calc_EC50 Calculate EC50 p24->Calc_EC50 Calc_TI Calculate Therapeutic Index (TI) Calc_CC50->Calc_TI Calc_EC50->Calc_TI

Caption: Experimental workflow for in vitro anti-HIV-1 testing of this compound.

G cluster_entry Viral Entry cluster_replication Viral Replication HIV HIV-1 Virion Attachment 1. Attachment & Binding (gp120 to CD4) HIV->Attachment HostCell Host T-Cell (MT-4) Fusion 2. Membrane Fusion (gp41 mediated) Attachment->Fusion Entry 3. Viral Core Entry Fusion->Entry RT 4. Reverse Transcription (RNA to DNA) Entry->RT Integration 5. Integration (Viral DNA into Host Genome) RT->Integration Transcription 6. Transcription & Translation (Viral Proteins, e.g., p24) Integration->Transcription Assembly 7. Assembly & Budding (New Virions) Transcription->Assembly Assembly->HIV Release of new virions Inhibitor This compound (Hypothetical Target) Inhibitor->Fusion Inhibition? Inhibitor->RT Inhibition?

Caption: Potential inhibition points of this compound in the HIV-1 life cycle.

References

Application Notes and Protocols: Semilicoisoflavone B for In Vitro Oral Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent scientific investigations have highlighted the potential of Semilicoisoflavone B (SFB), a natural phenolic compound, as a potent agent in in vitro oral cancer research.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing SFB for studying oral squamous cell carcinoma (OSCC). The provided information is based on studies demonstrating SFB's efficacy in inducing cell cycle arrest and apoptosis in oral cancer cell lines.[1][2][3][4]

Mechanism of Action

Semilicoisoflavone B exhibits its anticancer properties through a multi-faceted approach targeting key cellular processes involved in cancer progression. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest in oral cancer cells.[1][2][5]

Apoptosis Induction: SFB triggers apoptosis through both intrinsic and extrinsic pathways.[1] It has been shown to increase the production of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.[1][2] Key molecular events include the activation of caspases (caspase-3, -8, and -9) and poly-ADP-ribose polymerase (PARP), as well as the regulation of pro-apoptotic (Bax, Bak, FAS, FADD, TRADD) and anti-apoptotic (Bcl-2, Bcl-xL, survivin) proteins.[1][2]

Cell Cycle Arrest: SFB effectively halts the proliferation of oral cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][2][6] This is achieved by downregulating the expression of crucial cell cycle regulators such as cyclin A, cyclin B, and cyclin-dependent kinases (CDK2, CDK4, CDK6).[1][2][5]

Signaling Pathway Modulation: The anticancer effects of SFB are mediated through the downregulation of several critical signaling pathways implicated in cancer development. These include the MAPK, Ras/Raf/MEK, and PI3K/Akt pathways.[1][2] Furthermore, in 5-fluorouracil-resistant OSCC cells, SFB has been shown to disrupt the ATR-Chk1 signaling pathway.[3][4][7]

Data Presentation

Table 1: Effects of Semilicoisoflavone B on Cell Cycle Distribution in Oral Cancer Cell Lines

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
SASControlData not availableData not availableData not available
SFB (unspecified conc.)DecreasedIncreasedIncreased
SCC9ControlData not availableData not availableData not available
SFB (unspecified conc.)DecreasedIncreasedIncreased

Source: Data compiled from qualitative descriptions in provided search results. Specific percentages were not available.

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by Semilicoisoflavone B

ProteinEffect of SFB TreatmentPathway
Apoptosis-Related
Cleaved Caspase-3IncreasedApoptosis
Cleaved Caspase-8IncreasedApoptosis
Cleaved Caspase-9IncreasedApoptosis
Cleaved PARPIncreasedApoptosis
BaxIncreasedIntrinsic Apoptosis
BakIncreasedIntrinsic Apoptosis
Bcl-2DecreasedIntrinsic Apoptosis
Bcl-xLDecreasedIntrinsic Apoptosis
FASIncreasedExtrinsic Apoptosis
FADDIncreasedExtrinsic Apoptosis
TRADDIncreasedExtrinsic Apoptosis
SurvivinDecreasedApoptosis
Cell Cycle-Related
Cyclin ADecreasedCell Cycle
Cyclin BDecreasedCell Cycle
CDK2DecreasedCell Cycle
CDK4DecreasedCell Cycle
CDK6DecreasedCell Cycle
Signaling Pathways
p-AKTDecreasedPI3K/Akt Pathway
p-ERK1/2DecreasedMAPK Pathway
p-p38DecreasedMAPK Pathway
p-JNK1/2DecreasedMAPK Pathway
RasDecreasedRas/Raf/MEK Pathway
RafDecreasedRas/Raf/MEK Pathway
MEKDecreasedRas/Raf/MEK Pathway

Source: Compiled from multiple search results.[1][2][3][5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of Semilicoisoflavone B on oral cancer cells.

  • Materials:

    • Oral cancer cell lines (e.g., SAS, SCC9)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Semilicoisoflavone B (SFB) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of SFB (e.g., 0, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is to quantify the extent of apoptosis induced by SFB.

  • Materials:

    • Oral cancer cells treated with SFB

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of SFB for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is to determine the effect of SFB on cell cycle progression.

  • Materials:

    • Oral cancer cells treated with SFB

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with various concentrations of SFB for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

4. Western Blot Analysis

This protocol is to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

  • Materials:

    • Oral cancer cells treated with SFB

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Cyclin A, p-ERK, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Semilicoisoflavone_B_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SFB Semilicoisoflavone B ROS ↑ Reactive Oxygen Species (ROS) SFB->ROS FAS ↑ FAS SFB->FAS FADD ↑ FADD SFB->FADD TRADD ↑ TRADD SFB->TRADD Bax_Bak ↑ Bax/Bak SFB->Bax_Bak Bcl2_BclxL ↓ Bcl-2/Bcl-xL SFB->Bcl2_BclxL Survivin ↓ Survivin SFB->Survivin ROS->Bax_Bak FAS->FADD FADD->TRADD Caspase8 ↑ Cleaved Caspase-8 TRADD->Caspase8 Caspase3 ↑ Cleaved Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Survivin->Caspase3

Caption: SFB-induced apoptotic signaling pathway in oral cancer cells.

Semilicoisoflavone_B_Cell_Cycle_Pathway cluster_regulators Cell Cycle Regulators SFB Semilicoisoflavone B CyclinA ↓ Cyclin A SFB->CyclinA CyclinB ↓ Cyclin B SFB->CyclinB CDK2 ↓ CDK2 SFB->CDK2 CDK4 ↓ CDK4 SFB->CDK4 CDK6 ↓ CDK6 SFB->CDK6 G2M_Arrest G2/M Phase Arrest CyclinA->G2M_Arrest CyclinB->G2M_Arrest CDK2->G2M_Arrest CDK4->G2M_Arrest CDK6->G2M_Arrest

Caption: SFB-induced G2/M cell cycle arrest in oral cancer cells.

Semilicoisoflavone_B_Signaling_Modulation cluster_pathways Signaling Pathways SFB Semilicoisoflavone B PI3K_Akt PI3K/Akt Pathway SFB->PI3K_Akt MAPK MAPK Pathway (ERK, p38, JNK) SFB->MAPK Ras_Raf_MEK Ras/Raf/MEK Pathway SFB->Ras_Raf_MEK ATR_Chk1 ATR-Chk1 Pathway (in 5FU-resistant cells) SFB->ATR_Chk1 Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Ras_Raf_MEK->Proliferation ATR_Chk1->Survival

Caption: Signaling pathways inhibited by SFB in oral cancer cells.

References

Application Notes and Protocols for Studying Heteroclitin B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heteroclitin B is a lignan (B3055560) compound isolated from Kadsura heteroclita. Lignans from this plant genus have garnered scientific interest due to their diverse biological activities, including anti-HIV, antioxidant, cytotoxic, and anti-inflammatory properties.[1] These preliminary findings suggest that this compound holds potential as a therapeutic agent. This document provides a comprehensive experimental framework for the in-vitro characterization of this compound, focusing on its potential cytotoxic and anti-inflammatory effects. The protocols detailed herein provide a systematic approach, from initial screening to mechanistic studies.

Experimental Workflow

The following diagram outlines a suggested experimental workflow for the systematic evaluation of this compound's biological activities in cell culture. The workflow is designed in a tiered approach, starting with broad screening for cytotoxicity and leading to more focused mechanistic studies.

experimental_workflow prep This compound Stock Preparation (in DMSO) screen Phase 1: Cytotoxicity Screening prep->screen inflam_screen Phase 2: Anti-inflammatory Activity prep->inflam_screen viability Cell Viability Assay (MTT/SRB) (e.g., HeLa, A549, MCF-7) screen->viability ic50 Determine IC50 Values viability->ic50 mechanistic Phase 3: Mechanism of Action Studies ic50->mechanistic inflam_assay Screening in LPS-stimulated RAW 264.7 Macrophages inflam_screen->inflam_assay no_assay Nitric Oxide (NO) Measurement (Griess Assay) inflam_assay->no_assay cytokine_assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) inflam_assay->cytokine_assay no_assay->mechanistic cytokine_assay->mechanistic apoptosis Apoptosis Analysis (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle western_blot Signaling Pathway Analysis (Western Blot for NF-κB, MAPK pathways) mechanistic->western_blot nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates NFkB_complex p65/p50/IκBα (Inactive NF-κB) IKK->NFkB_complex 3. Phosphorylates IκBα IkB IκBα p65 p65 p50 p50 p65_p50_nuc p65/p50 (Active NF-κB) NFkB_complex->p65_p50_nuc 5. Translocation HeteroclitinB This compound HeteroclitinB->IKK Hypothesized Inhibition DNA DNA p65_p50_nuc->DNA 6. Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription->Cytokines

References

Application Notes and Protocols: Heteroclitin B as a Potential Chemical Probe for Cancer Biology Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita.[1][2] Lignans from this genus have been investigated for a variety of biological activities, including anti-inflammatory, anti-HIV, and anti-tumor effects.[2][3] Notably, this compound has demonstrated cytotoxic activity against several human cancer cell lines, making it a valuable candidate for development as a chemical probe to investigate pathways related to cell proliferation, survival, and cell death in cancer.[3][4]

These application notes provide an overview of this compound's known biological activities, protocols for its use in cell-based assays to explore its cytotoxic effects, and a framework for its potential application in elucidating molecular pathways. As the specific molecular target of this compound is not yet fully characterized, this document also outlines a potential workflow for target identification and validation.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has been evaluated for its growth inhibition activity against a panel of human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

Cell LineCancer TypeGI50 (µg/mL)
A549Lung Carcinoma5.1 - 20.0
DU145Prostate Carcinoma5.1 - 20.0
KBNasopharyngeal Carcinoma5.1 - 20.0
HCT-8Colon Adenocarcinoma5.1 - 20.0
(Data sourced from a study on cytotoxic constituents from Schisandra pubescens, which also isolated this compound)[4]

Mandatory Visualizations

G cluster_0 Hypothetical Signaling Pathway: this compound-Induced Apoptosis HB This compound UnknownTarget Unknown Cellular Target HB->UnknownTarget Binds/Modulates Bcl2 Bcl-2 (Anti-apoptotic) UnknownTarget->Bcl2 Inhibits Bax Bax (Pro-apoptotic) UnknownTarget->Bax Activates Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytoC Cytochrome c release Mitochondrion->CytoC CytoC->Caspase9 Activates

Caption: Hypothetical pathway of this compound inducing apoptosis.

workflow cluster_workflow Experimental Workflow for Cytotoxicity Profiling prep Prepare this compound Stock (in DMSO) treat Treat cells with serial dilutions of this compound prep->treat seed Seed Cancer Cell Lines (e.g., A549) in 96-well plates seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay measure Measure Absorbance/ Luminescence assay->measure analyze Calculate IC50/GI50 values (Dose-Response Curve Fitting) measure->analyze

Caption: Workflow for determining the IC50 of this compound.

logic_flow cluster_logic From Phenotypic Hit to Validated Chemical Probe Hit Phenotypic Hit (e.g., this compound shows cytotoxicity) TargetID Target Identification (Affinity chromatography, CETSA, etc.) Hit->TargetID Elucidate MoA TargetVal Target Validation (KO/KD, mutagenesis) TargetID->TargetVal Confirm target engagement Potency Assess Potency & Selectivity (Biochemical & cellular assays) TargetVal->Potency Characterize interaction Probe Validated Chemical Probe Potency->Probe Qualify for use

References

Formulation of Heteroclitin B for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and evaluation of Heteroclitin B, a bioactive lignan (B3055560) isolated from Kadsura heteroclita, in various in vitro assays. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the in vitro assessment of other lignans (B1203133) and natural products with similar physicochemical properties.

Physicochemical Properties and Formulation

This compound, as a member of the lignan family, is predicted to have low aqueous solubility. Therefore, proper formulation is critical for obtaining reliable and reproducible results in cell-based and biochemical assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₄O₈PubChem
Molecular Weight498.6 g/mol PubChem[1]
Predicted LogP5.8PubChem
Recommended SolventDimethyl sulfoxide (B87167) (DMSO)General practice for lipophilic natural products
StorageStore stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General laboratory practice
Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Based on its molecular weight of 498.6 g/mol , weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • To prepare a 10 mM stock solution, dissolve 4.986 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cytotoxicity Assessment

It is essential to determine the cytotoxic potential of this compound in the cell line of interest to establish a suitable concentration range for activity assays where cell viability is crucial.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting a dose-response curve.

Table 2: Template for Cytotoxicity Data of this compound

Cell LineAssay Duration (hours)CC50 (µM)
e.g., A54924Data to be determined
e.g., A54948Data to be determined
e.g., RAW 264.724Data to be determined
e.g., RAW 264.748Data to be determined

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay for Nitrite (B80452):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for NO inhibition.

Table 3: Template for Anti-Inflammatory Activity of this compound

Pro-inflammatory MediatorCell LineIC50 (µM)
Nitric Oxide (NO)RAW 264.7Data to be determined
Prostaglandin E2 (PGE2)RAW 264.7Data to be determined
TNF-αRAW 264.7Data to be determined
IL-6RAW 264.7Data to be determined

In Vitro Antiviral Activity

The antiviral efficacy of this compound can be assessed using various assays depending on the virus of interest. A plaque reduction assay is a common method.

Protocol 4: Plaque Reduction Assay
  • Cell Seeding:

    • Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in a 6-well plate to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with a mixture of culture medium (e.g., 2x DMEM) and low melting point agarose (B213101) containing various non-toxic concentrations of this compound.

  • Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

    • Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus-infected vehicle control.

    • Determine the EC50 (50% effective concentration) value.

Table 4: Template for Antiviral Activity of this compound

VirusHost Cell LineEC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., HSV-1VeroData to be determinedData to be determined
e.g., Influenza AMDCKData to be determinedData to be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Dilutions in Culture Medium stock->working cytotoxicity Cytotoxicity Assay (e.g., MTT) working->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) working->anti_inflammatory antiviral Antiviral Assay (e.g., Plaque Reduction) working->antiviral cc50 Determine CC50 cytotoxicity->cc50 ic50 Determine IC50 anti_inflammatory->ic50 ec50 Determine EC50 antiviral->ec50 si Calculate Selectivity Index cc50->si ec50->si

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Lignans often exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a plausible mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk Activates ikb IκBα tlr4->ikb Leads to Degradation ap1 AP-1 mapk->ap1 Activates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates heteroclitin This compound heteroclitin->mapk Inhibits heteroclitin->ikb Prevents Degradation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Induce Transcription ap1->genes Induce Transcription

Caption: Potential anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Isolation of Heteroclitin B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B belongs to the family of dibenzocyclooctadiene lignans (B1203133), a class of natural products known for their diverse and potent biological activities. Researchers have shown interest in these compounds for their potential therapeutic applications. The isolation and purification of this compound are essential first steps for further pharmacological studies, including mechanism of action, efficacy, and safety profiling.

The protocol described herein employs a combination of solvent extraction and multi-step chromatographic techniques, which are standard procedures for the purification of natural products[4].

Experimental Protocols

This section details a generalized experimental protocol for the isolation of this compound from the dried stems of Kadsura heteroclita.

Plant Material Preparation
  • Source: Dried stems of Kadsura heteroclita.

  • Preparation: The dried plant material should be pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

This step aims to extract a crude mixture of compounds, including this compound, from the plant material.

  • Solvent: Cyclohexane (B81311) is an effective solvent for the initial extraction of lignans from Kadsura species.

  • Procedure:

    • Immerse the powdered plant material in cyclohexane (e.g., 270 g of plant material in 2700 mL of solvent).

    • Perform sonication for 30 minutes to facilitate the extraction process.

    • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

    • Combine the extracts and filter to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Flash chromatography is a rapid and efficient method for the initial fractionation of the crude extract.

  • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of lignans[2].

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in petroleum ether is an effective mobile phase system for eluting compounds of varying polarities.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., cyclohexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a step or linear gradient of increasing ethyl acetate concentration in petroleum ether. A suggested gradient could be starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

Semi-preparative HPLC is a high-resolution technique used to purify the target compound from the enriched fractions obtained from flash chromatography[2].

  • Stationary Phase: A C18 reversed-phase column is a common choice for the purification of lignans.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Procedure:

    • Dissolve the semi-purified fraction from the previous step in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Inject the sample onto the semi-preparative HPLC system.

    • Elute with a programmed gradient of acetonitrile in water to achieve fine separation.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Purity Assessment and Structural Elucidation

The purity of the isolated this compound should be assessed using analytical HPLC. The structure of the purified compound is then typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Data Presentation

The following table summarizes the quantitative data based on a representative isolation protocol for a related lignan (B3055560), Heteroclitin D, which can be adapted for this compound.

ParameterValueReference
Extraction
Plant Material (Dry Weight)270 g
Extraction SolventCyclohexane
Solvent Volume3 x 2700 mL
Extraction MethodSonication (30 min)
Crude Extract Yield~4.86 g
Flash Chromatography
Stationary PhaseSilica Gel
Mobile PhaseEthyl Acetate / Petroleum Ether (Gradient)
Final Purity (Example)
Purity of Isolated Compound>99% (as determined by HPLC)

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation of this compound from plant material.

Isolation_Workflow PlantMaterial Dried Kadsura heteroclita Stems Pulverization Pulverization PlantMaterial->Pulverization Extraction Solvent Extraction (Cyclohexane, Sonication) Pulverization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract FlashChromatography Silica Gel Flash Chromatography (Petroleum Ether / Ethyl Acetate Gradient) CrudeExtract->FlashChromatography FractionCollection Fraction Collection & TLC Analysis FlashChromatography->FractionCollection SemiPrepHPLC Semi-Preparative HPLC (C18, Acetonitrile / Water Gradient) FractionCollection->SemiPrepHPLC PureCompound Pure this compound SemiPrepHPLC->PureCompound Analysis Purity Assessment (HPLC) & Structural Elucidation (MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

This generalized protocol provides a solid foundation for researchers to develop a specific and optimized method for the isolation of this compound. The principles and techniques described are widely applicable in the field of natural product chemistry.

References

Application Notes and Protocols for the Structural Elucidation of Heteroclitin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the modern techniques and detailed protocols for the structural elucidation of Heteroclitin B derivatives, a class of dibenzocyclooctadiene lignans (B1203133) with significant therapeutic potential.

Introduction to this compound and its Derivatives

This compound and its analogues are naturally occurring dibenzocyclooctadiene lignans isolated from plants of the Kadsura genus. These compounds have garnered considerable interest due to their complex stereochemistry and promising biological activities, including anti-inflammatory and neuroprotective effects. Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. The primary techniques for their structural determination are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Core Analytical Techniques for Structural Elucidation

The structural characterization of this compound derivatives relies on a synergistic combination of modern spectroscopic and analytical methods to unambiguously determine their connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of these complex molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Key NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment, multiplicity, and coupling constants of protons.

  • ¹³C NMR (with DEPT): Determines the number of unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

  • Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing vicinal proton relationships.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Identifies through-space correlations between protons, providing critical information for determining the relative stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the elemental composition of the parent molecule and its fragments with high accuracy. Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of the molecule through characteristic fragmentation patterns.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, allowing for accurate molecular weight determination.

  • High-Resolution Electron Ionization (HR-EI-MS): Provides detailed fragmentation patterns that can be used to identify specific structural motifs.

Single-Crystal X-ray Crystallography

When suitable single crystals can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique is considered the gold standard for structural elucidation.

Chemical Degradation

Historically, chemical degradation methods were used to break down the complex lignan (B3055560) structure into smaller, identifiable fragments. While largely superseded by modern spectroscopic techniques, these methods can still provide complementary structural information. For dibenzocyclooctadiene lignans, oxidative degradation can yield information about the substitution patterns on the aromatic rings.

Experimental Protocols

General Protocol for 2D NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine proton chemical shifts, multiplicities, and coupling constants.

    • Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon signals and their types.

  • 2D NMR Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (e.g., for a J-coupling of 8 Hz) to observe two- and three-bond ¹H-¹³C correlations.

    • NOESY/ROESY: Acquire a phase-sensitive NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space proton correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Integrate information from all spectra to assign all ¹H and ¹³C chemical shifts and deduce the planar structure and relative stereochemistry.

Protocol for High-Resolution Mass Spectrometry (HR-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire full scan HR-MS data in positive and/or negative ion mode to determine the accurate mass of the molecular ion.

    • Perform MS/MS experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the molecular ion using the instrument's software.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural information and confirm the proposed structure.

Protocol for Single-Crystal X-ray Crystallography
  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

    • Determine the absolute configuration using anomalous dispersion effects if a heavy atom is present or by using chiral starting materials in synthesis.

Data Presentation

The following tables summarize representative NMR data for dibenzocyclooctadiene lignans, which are structurally related to this compound derivatives. This data can serve as a reference for the structural elucidation of new analogues.[1]

Table 1: ¹H NMR Data (δ, ppm, J in Hz) for Representative Dibenzocyclooctadiene Lignans in CDCl₃. [1]

PositionSchisandrin C (1)Schisandrin B (2)Schisandrin A (3)Gomisin G (4)
1-OCH₃3.84 (s)3.86 (s)3.86 (s)3.85 (s)
2-OCH₃3.87 (s)3.87 (s)3.88 (s)3.88 (s)
3-OCH₃3.80 (s)3.81 (s)3.81 (s)3.81 (s)
4-H6.55 (s)6.56 (s)6.56 (s)6.55 (s)
6-H5.96 (d, 1.2)5.97 (d, 1.2)5.97 (d, 1.2)5.96 (d, 1.2)
7-Me1.86 (s)1.87 (s)1.87 (s)1.86 (s)
8-H2.58 (m)2.59 (m)2.59 (m)2.58 (m)
9-Hα2.18 (dd, 13.8, 6.0)2.19 (dd, 13.8, 6.0)2.19 (dd, 13.8, 6.0)2.18 (dd, 13.8, 6.0)
9-Hβ1.45 (dd, 13.8, 12.0)1.46 (dd, 13.8, 12.0)1.46 (dd, 13.8, 12.0)1.45 (dd, 13.8, 12.0)
10-H6.69 (s)6.70 (s)6.70 (s)6.69 (s)
11-OCH₃3.75 (s)3.76 (s)3.76 (s)3.75 (s)
12,13-OCH₂O-5.93, 5.91 (d, 1.2)--5.93, 5.91 (d, 1.2)
12-OCH₃-3.89 (s)3.89 (s)-
13-OCH₃-3.84 (s)3.84 (s)-

Table 2: ¹³C NMR Data (δ, ppm) for Representative Dibenzocyclooctadiene Lignans in CDCl₃. [1]

PositionSchisandrin C (1)Schisandrin B (2)Schisandrin A (3)Gomisin G (4)
1141.0141.1141.1141.0
2151.7151.8151.8151.7
3140.2140.3140.3140.2
4109.8109.9109.9109.8
5134.8134.9134.9134.8
6124.9125.0125.0124.9
7134.2134.3134.3134.2
840.240.340.340.2
934.034.134.134.0
10106.6106.7106.7106.6
11149.0149.1149.1149.0
12146.9151.2151.2146.9
13140.9141.0141.0140.9
14121.8121.9121.9121.8
1-OCH₃60.961.061.060.9
2-OCH₃60.961.061.060.9
3-OCH₃55.956.056.055.9
7-Me21.821.921.921.8
11-OCH₃56.156.256.256.1
12,13-OCH₂O-101.2--101.2
12-OCH₃-60.560.5-
13-OCH₃-56.056.0-

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound derivatives from a natural source.

experimental_workflow cluster_extraction Extraction and Isolation cluster_elucidation Structural Elucidation Start Plant Material (Kadsura sp.) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Pure_Compound Isolation of Pure this compound Derivative Fractionation->Pure_Compound HRMS HR-MS Analysis (Molecular Formula) Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Structure_Proposal Proposed Structure NMR_2D->Structure_Proposal X_ray Single-Crystal X-ray (If crystals available) Structure_Proposal->X_ray Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Spectroscopic Data Consistency Check X_ray->Final_Structure

General workflow for the isolation and structural elucidation of this compound derivatives.
Signaling Pathway Modulated by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[2][3][4]

signaling_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Heteroclitin_B This compound Derivatives Heteroclitin_B->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that requires the integrated application of advanced spectroscopic and analytical techniques. The protocols and data presented in these application notes provide a robust framework for researchers in natural product chemistry and drug discovery to confidently determine the structures of novel compounds in this promising class of lignans. A thorough understanding of their molecular architecture is a critical step towards unlocking their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving Heteroclitin B Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Heteroclitin B solubility in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in my cell culture medium. What should I do?

A1: Precipitation of this compound in aqueous-based cell culture medium is a common issue due to its predicted high lipophilicity (XLogP3 value of 5.8).[1] This suggests poor water solubility. Here are several troubleshooting steps:

  • Review your stock solution concentration: Ensure your stock solution in an organic solvent (like DMSO) is not overly concentrated. A high concentration of the organic solvent when diluted into the aqueous medium can cause the compound to crash out.

  • Optimize the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and precipitation.

  • Use a co-solvent system: Consider using a co-solvent system to prepare your stock solution.[2][3][4] This involves dissolving this compound in a mixture of a primary organic solvent and a less toxic, water-miscible co-solvent.

  • Explore alternative solubilization techniques: If simple solvent adjustments are insufficient, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins, solid dispersions, or lipid-based formulations.[5][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Given its lipophilic nature, a water-miscible organic solvent is recommended for preparing a stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro assays. Other potential solvents include ethanol (B145695) or dimethylformamide (DMF). It is crucial to determine the solubility of this compound in your chosen solvent to prepare a high-concentration, stable stock solution.

Q3: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A3: A serial dilution experiment can help determine the kinetic solubility of this compound in your specific cell culture medium.

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution into your cell culture medium.

  • Incubate the dilutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation or use a spectrophotometer to measure turbidity at a wavelength like 600 nm. The highest concentration that remains clear is the approximate maximum soluble concentration.

Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where solubility and bioavailability are critical, several formulation strategies can be employed. These techniques aim to enhance the dissolution rate and apparent solubility of poorly water-soluble compounds.[5][6][7]

Formulation StrategyDescriptionKey Considerations
Co-solvents A mixture of water-miscible solvents is used to increase solubility.[2][3][4]The toxicity and in vivo tolerability of the co-solvents must be carefully evaluated.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][5]The specific type of cyclodextrin and the drug-to-cyclodextrin ratio need to be optimized.
Solid Dispersions The drug is dispersed in a solid matrix of a hydrophilic carrier, which can improve the dissolution rate.[5][6]The choice of carrier and the method of preparation (e.g., spray drying, hot-melt extrusion) are important factors.
Lipid-Based Formulations The drug is dissolved or suspended in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS).[3][5]These formulations can enhance lymphatic transport and bypass first-pass metabolism.
Particle Size Reduction Reducing the particle size of the drug (micronization or nanonization) increases the surface area available for dissolution.[3][8][9]This can be achieved through techniques like milling or high-pressure homogenization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System

Objective: To prepare a concentrated stock solution of this compound with improved stability upon dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the desired amount of this compound.

  • Prepare a co-solvent mixture of DMSO and PEG400. A common starting ratio is 1:1 (v/v).

  • Add the co-solvent mixture to the this compound powder.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in PBS or cell culture medium at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the this compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.

Visual Guides

Troubleshooting_Solubility start Precipitation Observed in Cell Culture check_stock Check Stock Solution Concentration & Solvent start->check_stock optimize_final_conc Optimize Final Solvent Concentration (<0.5%) check_stock->optimize_final_conc co_solvent Use Co-solvent System (e.g., DMSO:PEG400) optimize_final_conc->co_solvent Precipitation Persists success Solubility Improved optimize_final_conc->success Issue Resolved advanced_methods Explore Advanced Solubilization Methods co_solvent->advanced_methods Precipitation Persists co_solvent->success Issue Resolved cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion lipid_formulation Lipid-Based Formulation advanced_methods->lipid_formulation cyclodextrin->success solid_dispersion->success lipid_formulation->success Solubility_Enhancement_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_characterization Characterization weigh Weigh this compound dissolve Dissolve/Disperse This compound weigh->dissolve prepare_vehicle Prepare Solubilization Vehicle (e.g., Co-solvent, Cyclodextrin Solution) prepare_vehicle->dissolve incubate Incubate/Stir (if necessary) dissolve->incubate filter Filter to Remove Undissolved Compound incubate->filter analyze Analyze Concentration (e.g., HPLC-UV) filter->analyze

References

"assessing the stability of Heteroclitin B in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals who are assessing the stability of Heteroclitin B in various solvents.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound?

A1: Start by establishing a validated analytical method for the quantification of this compound. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is crucial as it can separate the parent compound from any potential degradation products[1]. Once you have a reliable analytical method, you can proceed with designing your stability study, which often involves subjecting this compound to a range of conditions in different solvents.

Q2: Which solvents are recommended for an initial stability screening of this compound?

A2: A good starting point is to use a selection of solvents with varying polarities and protic/aprotic properties. This will provide a broad understanding of how the solvent environment affects the stability of this compound. A suggested initial solvent panel is presented in the table below. The choice of solvents can also be guided by the intended application of this compound.

Q3: What analytical methods are suitable for quantifying this compound and its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying compounds like this compound[2]. For more detailed analysis and identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective[3]. These methods allow for the separation, quantification, and structural elucidation of both the parent compound and any new entities that form during the stability study[4][5].

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation pathways and validating the stability-indicating nature of your analytical method[1][6]. Typical forced degradation conditions include:

  • Acidic Hydrolysis: Using dilute hydrochloric acid (e.g., 0.1 N HCl).

  • Basic Hydrolysis: Using dilute sodium hydroxide (B78521) (e.g., 0.1 N NaOH).

  • Oxidation: Using hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Incubating the sample at elevated temperatures (e.g., 60-80°C).

  • Photolytic Stress: Exposing the sample to UV and visible light.

The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products can be reliably detected and quantified[1].

Q5: What are the likely degradation pathways for a compound like this compound?

A5: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, such as sesquiterpene lactones, can be susceptible to certain reactions. Lactones and esters are prone to hydrolysis under acidic or basic conditions[7]. Oxidation can also be a significant degradation pathway for many organic molecules[8][9][10].

Troubleshooting Guide

Q: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A: If you do not see any degradation, it indicates that this compound is relatively stable under the tested conditions. To induce degradation, you may need to increase the intensity of the stress conditions. For example, you could use a higher concentration of acid or base, increase the temperature, or prolong the exposure time[6]. It is important to make these changes incrementally to avoid excessively rapid degradation.

Q: My chromatogram shows several new peaks after stressing the sample. How can I identify these unknown peaks?

A: The appearance of new peaks suggests the formation of degradation products. To identify these, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method[3]. The mass spectrometer can provide the mass-to-charge ratio of the unknown compounds, which, along with fragmentation patterns, can help in elucidating their structures.

Q: this compound appears to be degrading very rapidly in a particular solvent even under ambient conditions. What are my next steps?

A: Rapid degradation suggests a significant incompatibility between this compound and that specific solvent. You should prioritize identifying a more suitable solvent system. Additionally, you can investigate the kinetics of the degradation by analyzing samples at multiple early time points to determine the degradation rate[11][12]. Understanding the degradation kinetics can provide insights into the underlying mechanism. It is also advisable to store stock solutions in a solvent where the compound is known to be stable and to prepare solutions in the less stable solvent immediately before use[13].

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents under Accelerated Conditions (40°C for 72 hours)

SolventDielectric ConstantPolarityThis compound Remaining (%)Number of Degradants Observed
Acetonitrile37.5Polar Aprotic95.21
Methanol32.7Polar Protic88.52
Ethanol24.5Polar Protic90.12
Isopropyl Alcohol19.9Polar Protic92.31
Dichloromethane9.1Polar Aprotic98.10
Ethyl Acetate6.0Polar Aprotic97.50
Toluene2.4Non-polar99.20
Hexane1.9Non-polar99.50

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability in Different Solvents

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is known to be highly soluble and stable (e.g., Dichloromethane or Toluene).

  • Preparation of Test Solutions: Aliquot the stock solution into separate vials and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried this compound in each of the test solvents to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated stability-indicating HPLC or UHPLC-MS method. This will serve as the baseline (T=0) measurement.

  • Incubation: Store the vials containing the test solutions under controlled conditions. For an accelerated stability study, this could be an elevated temperature (e.g., 40°C or 60°C) in a calibrated oven or incubator. Protect the samples from light unless photostability is being assessed.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each vial and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Identify and quantify any significant degradation products.

  • Mass Balance: Attempt to achieve mass balance by ensuring that the decrease in the amount of this compound is accounted for by the increase in the amount of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Various Solvents prep_stock->prep_test t0 T=0 Analysis (HPLC/UHPLC-MS) prep_test->t0 incubation Incubate Samples (Controlled Conditions) t0->incubation tx Time-Point Analysis (e.g., 24, 48, 72h) incubation->tx calc Calculate % Remaining This compound tx->calc identify Identify & Quantify Degradants tx->identify report Generate Stability Report calc->report identify->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow cluster_scenarios Troubleshooting Scenarios cluster_actions Corrective Actions start Observe Unexpected Degradation Results no_degradation No Degradation Observed? start->no_degradation fast_degradation Degradation Too Fast? start->fast_degradation unknown_peaks Unknown Peaks in Chromatogram? start->unknown_peaks increase_stress Increase Stress Conditions (Temp, [Conc], Time) no_degradation->increase_stress Yes reduce_stress Decrease Stress Conditions or Change Solvent fast_degradation->reduce_stress Yes lcms_analysis Perform LC-MS Analysis for Identification unknown_peaks->lcms_analysis Yes

References

Technical Support Center: Optimizing Heteroclitin B Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Heteroclitin B for cytotoxicity studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I cannot find any published cytotoxicity data for this compound. What concentration range should I start with?

Based on this, a broad initial screening range is recommended. A common starting point for a novel compound is a logarithmic dilution series, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This wide range will help in identifying an effective concentration window for more detailed follow-up experiments.

Q2: My natural product, this compound, is not dissolving well in the cell culture medium. What can I do?

A2: Poor solubility is a common issue with lipophilic natural products. The first step is to use a suitable solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control in your experiments (medium with the same final concentration of the solvent) to account for any effects of the solvent itself.[4] If solubility issues persist, gentle sonication or vortexing of the stock solution might help.[4]

Q3: I am observing high background absorbance in my MTT assay wells, even in the wells with this compound but no cells.

A3: This is a frequent problem when working with colored natural products. Many plant extracts contain pigments that absorb light in the same wavelength range as the formazan (B1609692) product in MTT assays.[4]

  • Solution: To correct for this, you should include proper controls. Prepare a set of wells with the same concentrations of this compound in the culture medium but without any cells. Incubate this plate under the same conditions as your experimental plate. After the incubation period, add the MTT reagent and solubilization solution. The absorbance from these "compound-only" wells should be subtracted from the absorbance of your corresponding experimental wells.[4]

Q4: My MTT assay results show an increase in signal at certain concentrations of this compound, suggesting increased viability, which is unexpected for a cytotoxic compound.

A4: This phenomenon can be due to the direct reduction of the MTT reagent by the compound itself. Some natural products, particularly those with antioxidant properties, can chemically reduce the tetrazolium salt (MTT) to formazan, leading to a false-positive signal that can be misinterpreted as high cell viability.[4]

  • Troubleshooting Step: To determine if this compound is directly reducing MTT, perform the assay in a cell-free system. Add your range of this compound concentrations and the MTT reagent to cell-free culture medium and incubate. If a color change occurs, it indicates direct reduction.

  • Alternative Assays: If direct reduction is confirmed, consider switching to a non-tetrazolium-based assay. Options include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence proportional to the amount of ATP, which correlates with the number of viable cells.[4]

    • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase released from damaged cells into the supernatant.[4]

    • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These use a redox indicator that becomes fluorescent upon reduction by viable cells. However, you must also control for the intrinsic fluorescence of your compound.[4]

Q5: My results are not reproducible between experiments. What could be the cause?

A5: Lack of reproducibility can stem from several factors:

  • Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes. Seed cells at the same density for every experiment and standardize the time between passaging and plating. Also, routinely check for mycoplasma contamination.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to inconsistent results. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for your experimental samples.

Data Presentation

Table 1: Cytotoxicity of Compounds from Kadsura heteroclita in Human Cancer Cell Lines (IC50 values)

CompoundCell LineIC50 (µM)
Heteroclitalactone DHL-606.76[1]
Dihydroguaiaretic acidOVCAR16.2[2]
Dihydroguaiaretic acidHT-2936.4[2]
Dihydroguaiaretic acidA-549>36.4[2]
Changnanic acidHL-6050.51[3]
Changnanic acidBel-7402100[3]
Changnanic acidMCF-7100[3]

This table presents data for compounds related to this compound to provide a reference for concentration range selection.

Experimental Protocols

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.

      • Compound-only Control (for background): Wells with medium and all concentrations of this compound, but no cells.

      • Medium-only Control (for blank): Wells with medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Correct for any background absorbance from the compound by subtracting the readings of the compound-only wells from the corresponding treated cell wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) seed_cells Seed Cells in 96-well Plate serial_dilute Prepare Serial Dilutions of this compound seed_cells->serial_dilute treat_cells Treat Cells with Dilutions (24, 48, or 72h) serial_dilute->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability vs. Vehicle Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

PI3K_Akt_mTOR_Pathway Hypothetical Target: PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation HeteroclitinB This compound (Hypothetical) HeteroclitinB->Akt HeteroclitinB->mTOR

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Troubleshooting Heteroclitin B In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Heteroclitin B in in vitro assays. The information is tailored to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a variety of biological activities. Lignans (B1203133) have been reported to possess cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties. Therefore, in vitro assays for this compound will likely focus on these endpoints.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

High variability in cytotoxicity assays can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.

  • Edge effects: Evaporation in the outer wells of a microplate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells.

  • Compound precipitation: Visually inspect the wells for any precipitate of this compound. Poor solubility can lead to inconsistent concentrations across wells.

  • Incomplete formazan (B1609692) solubilization (in MTT assays): Ensure complete dissolution of formazan crystals by adequate mixing and using an appropriate solubilization buffer.[1]

Q3: My results suggest this compound is not cytotoxic, which is unexpected. What could be the issue?

If you observe lower-than-expected or no cytotoxicity, consider the following:

  • Compound Stability: this compound may be unstable in your culture medium. Consider the duration of your assay and the potential for degradation. Protecting the compound from light and minimizing freeze-thaw cycles is recommended.

  • Assay Interference: Some natural products can interfere with assay reagents. For instance, compounds with antioxidant properties can directly reduce MTT, leading to a false-positive signal for cell viability.[1] Run a control with this compound in media without cells to check for direct reagent reduction.

  • Cell Type and Density: The sensitivity to a compound can be highly cell-line dependent. Ensure you are using an appropriate cell line and that the seeding density is optimal for your assay duration.

  • Incorrect Concentration Range: The effective concentration of this compound may be higher than the range you are testing. A broad dose-response curve is recommended for initial experiments.

Q4: How can I address solubility issues with this compound?

This compound, like many lignans, is likely to be poorly soluble in aqueous media. Here are some strategies to improve solubility:

  • Use of Organic Solvents: A common practice is to dissolve the compound in a solvent like DMSO to create a high-concentration stock solution.[2] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Sonication: Gentle sonication of the stock solution can aid in dissolution.

  • Warming: Warming the stock solution to 37°C may help dissolve the compound.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT)
Problem Possible Cause Recommended Solution
High background absorbance Direct reduction of MTT by this compound.Run a "compound-only" control (this compound in media without cells) and subtract the background absorbance.
Contamination of reagents or media.Use fresh, sterile reagents and media.
Low signal or poor dynamic range Suboptimal cell number.Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the assay.
MTT reagent is old or degraded.Use fresh MTT reagent and protect it from light.
Insufficient incubation time with MTT.Ensure adequate incubation time for formazan crystal formation (typically 1-4 hours).
Inconsistent IC50 values Variability in cell passage number.Use cells within a consistent and low passage number range.
Fluctuations in incubator conditions (CO2, temperature, humidity).Ensure the incubator is properly calibrated and maintained.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Guide 2: Apoptosis Assay Variability (e.g., Caspase-3 Activity)
Problem Possible Cause Recommended Solution
No or low caspase-3 activation Incorrect timing of measurement.Perform a time-course experiment to determine the optimal time point for caspase activation after this compound treatment.
Cell type is resistant to apoptosis induction by the compound.Consider using a different cell line or a positive control known to induce apoptosis in your chosen cells.
Insufficient concentration of this compound.Test a wider range of concentrations.
High background in control wells Spontaneous apoptosis in unhealthy cells.Ensure cells are healthy and not overgrown before starting the experiment.
Reagent contamination.Use fresh and properly stored reagents.
Inconsistent results between experiments Variation in cell confluence at the time of treatment.Standardize the cell seeding density and treatment confluence.
Lysate preparation issues.Ensure complete cell lysis and accurate protein quantification for normalization.

Quantitative Data Summary

The following tables summarize reported IC50 values for various lignans in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Lignans in Various Cancer Cell Lines

LignanCell LineAssayIC50 (µM)Reference
Compound 6 (a benzofuran-type neolignan)HL-60MTT2.7[1]
Compound 7 (a benzofuran-type neolignan)HL-60MTT17[1]
DeoxypodophyllotoxinPC-3Not Specified2.29 x 10⁻⁶[3]
DeoxypodophyllotoxinKBNot Specified4.43 x 10⁻⁶[3]
ArctigeninA549Not Specified10.3[3]
MatairesinolA549Not Specified>50[3]

Note: Data for this compound is not currently available in the public domain. The data presented is for structurally related compounds and should be used for guidance only.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Colorimetric Caspase-3 Activity Assay
  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with this compound at various concentrations for the desired time. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.[4]

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase-3 Assay: In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[4]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[4]

  • Data Analysis: Calculate the caspase-3 activity relative to the untreated control after normalizing to the protein concentration.

Visualizations

TroubleshootingWorkflow start In Vitro Assay Variability (e.g., Inconsistent Results) q1 Is there high variability between replicates? start->q1 sol1 Check: - Cell seeding uniformity - Edge effects - Compound precipitation q1->sol1 Yes q2 Are results showing unexpectedly low activity? q1->q2 No sol1->q2 sol2 Investigate: - Compound stability - Assay interference - Cell line sensitivity - Concentration range q2->sol2 Yes q3 Is compound solubility a concern? q2->q3 No sol2->q3 sol3 Optimize solubility: - Use DMSO stock - Sonication - Gentle warming q3->sol3 Yes end Improved Assay Performance q3->end No sol3->end

Caption: A logical workflow for troubleshooting common issues in in vitro assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans (e.g., this compound) IKK IKK Complex Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release NFkB_active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Activation

Caption: Potential anti-inflammatory mechanism of lignans via NF-κB pathway inhibition.

ExperimentalWorkflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (1-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: A streamlined experimental workflow for a typical MTT cytotoxicity assay.

References

"Heteroclitin B experimental artifacts and how to avoid them"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Heteroclitin B is limited in publicly available scientific literature. Much of the guidance provided below is extrapolated from research on structurally similar dibenzocyclooctadiene lignans (B1203133) isolated from the Kadsura genus, particularly from Kadsura heteroclita. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural products isolated from the stems of Kadsura heteroclita.[1][2][3] Its chemical formula is C₂₈H₃₄O₈.[4] Lignans from Kadsura species have been investigated for a variety of biological activities, including anti-inflammatory, anti-HIV, and hepatoprotective effects.[5][6][7][8]

Q2: What are the primary challenges when working with this compound and other lignans?

Researchers may encounter challenges related to:

  • Solubility: Like many natural products, this compound may have limited solubility in aqueous solutions.

  • Stability: The stability of the compound in different solvents and under various storage conditions should be empirically determined. Lignans can be sensitive to light and temperature.[9]

  • Purity: Ensuring the purity of the isolated or synthesized compound is critical for reproducible experimental results.

  • Off-target effects: As with many bioactive molecules, the potential for off-target effects should be considered and investigated.

  • Assay interference: The chemical structure of this compound may interfere with certain assay formats, leading to false-positive or false-negative results.

Q3: How can I improve the solubility of this compound?

To improve solubility, consider the following:

  • Solvent Selection: Start with organic solvents such as DMSO, ethanol, or methanol. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% v/v).

  • Use of Solubilizing Agents: For in vivo studies or specific assays, formulation with solubilizing agents like cyclodextrins or encapsulation in micelles might be necessary.[7]

  • Sonication: Gentle sonication can aid in dissolving the compound.

  • pH Adjustment: Depending on the presence of ionizable functional groups, adjusting the pH of the buffer might improve solubility.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Compound Precipitation: this compound may be precipitating out of the media during incubation.1. Visually inspect wells for precipitation using a microscope. 2. Decrease the final concentration of this compound. 3. Increase the concentration of the initial organic solvent (e.g., DMSO) slightly, while ensuring it remains below the cytotoxic threshold for your cells. 4. Test different media formulations that may improve solubility.
Uneven Cell Seeding: Inconsistent cell numbers across wells.1. Ensure a single-cell suspension before seeding. 2. Pipette cells gently and mix the cell suspension between seeding replicates. 3. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
Unexpectedly High Cytotoxicity Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Run a vehicle control with the highest concentration of solvent used in the experiment. 2. Ensure the final solvent concentration is below the known tolerance level for your cell line.
Compound Instability: The compound may be degrading into a more toxic substance in the culture medium.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC.
No Observed Cytotoxicity Low Compound Potency: The concentrations tested may be too low to elicit a cytotoxic response.1. Expand the concentration range to higher values.
Assay Interference: The compound may interfere with the assay readout (e.g., reducing MTT reagent, quenching fluorescence).1. Run a cell-free assay control containing only media, the compound, and the assay reagent to check for direct chemical reactions. 2. Consider using an alternative cytotoxicity assay that relies on a different detection method (e.g., LDH release vs. metabolic activity).
Guide 2: Artifacts in Anti-Inflammatory Assays (e.g., NF-κB Reporter Assay)
Problem Possible Cause Troubleshooting Steps
Inhibition of Reporter Gene Expression (Luciferase, GFP) Direct Enzyme Inhibition: this compound may directly inhibit the reporter enzyme (e.g., luciferase).1. Perform a cell-free assay with purified reporter enzyme and the compound to test for direct inhibition.
Fluorescence Quenching: If using a fluorescent reporter, the compound may absorb light at the excitation or emission wavelength of the fluorophore.1. Measure the absorbance and fluorescence spectra of this compound to identify any overlap with your reporter's spectra. 2. If there is an overlap, consider a non-fluorescent readout or a reporter with a different spectral profile.
Activation of Inflammatory Pathway in Controls Contamination: The compound may be contaminated with an inflammatory agent (e.g., endotoxin (B1171834)/LPS).1. Test the compound solution for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. 2. Ensure all reagents and labware are sterile and endotoxin-free.
Variable Inhibition of Inflammatory Response Pre-incubation Time: Insufficient pre-incubation time with the compound before inflammatory stimulus.1. Optimize the pre-incubation time to allow for sufficient cell uptake and target engagement. Test a time course (e.g., 1, 4, 12, 24 hours).
Compound Stability: Degradation of the compound during the assay.1. Prepare fresh dilutions of the compound immediately before use. 2. Assess the stability of this compound in the assay buffer/medium over the experiment's duration.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: NF-κB Inhibition Assay (Reporter Gene)
  • Cell Transfection (if necessary): Transfect cells with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase). Stable cell lines are recommended for consistency.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a predetermined optimal time (e.g., 2 hours).

  • Inflammatory Stimulus: Add an inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation. Include an unstimulated control.

  • Incubation: Incubate for the optimal time for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luminometer for luciferase).

  • Data Analysis: Normalize the reporter activity to cell viability (determined by a parallel cytotoxicity assay) and express the results as a percentage of the stimulated control.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for related dibenzocyclooctadiene lignans to provide a general understanding of their potential bioactivity.

Table 1: Bioactivity of Lignans from Kadsura heteroclita

CompoundBiological ActivityAssay SystemMeasured Value (e.g., IC₅₀, EC₅₀)Reference
Heteroclitin D HepatoprotectiveAPAP-induced toxicity in HepG2 cellsIncreased cell viability[6]
Gomisin G Anti-HIVH9 lymphocytesEC₅₀: 1.6 µg/mL[5]
Kadsurin Anti-HIVH9 lymphocytesWeak activity[7]
Interiorin Anti-HIVH9 lymphocytesModerate activity[7]
Kadsutherin F Anti-platelet aggregationADP-induced49.47% inhibition[10]

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound This compound (Isolation/Synthesis) stock Stock Solution (e.g., in DMSO) compound->stock Dissolution treatment Treatment with This compound stock->treatment cell_culture Cell Culture (e.g., Cancer cell line, Immune cells) cell_culture->treatment stimulus Stimulus (optional) (e.g., LPS, TNF-α) treatment->stimulus incubation Incubation stimulus->incubation readout Assay Readout (e.g., Viability, Reporter Gene, Cytokine level) incubation->readout data_collection Data Collection readout->data_collection normalization Normalization (to controls) data_collection->normalization dose_response Dose-Response Curve & IC50/EC50 Calculation normalization->dose_response interpretation Interpretation of Results dose_response->interpretation

Caption: A generalized workflow for in vitro testing of this compound.

nfkb_pathway Potential Anti-Inflammatory Mechanism of this compound cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex IkB_degradation IkB->IkB_degradation NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_active p65/p50 (Active) DNA DNA (NF-κB Response Elements) NFkB_active->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes HeteroclitinB This compound HeteroclitinB->IKK Inhibits? HeteroclitinB->NFkB_active Inhibits nuclear translocation? HeteroclitinB->IkB_degradation Inhibits? IkB_degradation->NFkB_active releases

Caption: Hypothesized NF-κB pathway inhibition by this compound.

References

Technical Support Center: Enhancing the Yield of Heteroclitin B in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Heteroclitin B, a complex lignan (B3055560) with significant therapeutic potential. Our aim is to facilitate the enhancement of synthetic yields through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield of this compound synthesis?

The multi-step synthesis of complex natural products like this compound is susceptible to yield loss at various stages. The most critical step is the formation of the spirodienone core via a photoredox-catalyzed radical cyclization. This reaction is highly sensitive to reaction conditions and can lead to the formation of undesired side products. Another key area for yield reduction is in the purification of the final product and intermediates, where closely related isomers can be difficult to separate.

Q2: My photoredox-catalyzed spirocyclization is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in the key spirocyclization step are a common challenge. Several factors can contribute to this issue:

  • Inadequate Light Source: The choice and intensity of the light source are critical for efficient photocatalysis. Ensure you are using blue LEDs with the appropriate wavelength and power for the specific photocatalyst being used.

  • Catalyst Degradation: The photocatalyst can degrade over time, especially with prolonged exposure to light and air. Use fresh, high-purity catalyst for each reaction.

  • Oxygen Contamination: The presence of oxygen can quench the excited state of the photocatalyst and lead to undesired side reactions. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen).

  • Sub-optimal Solvent or Base: The polarity of the solvent and the choice of base can significantly influence the reaction efficiency. Screening different solvents (e.g., DMF, MeCN) and bases (e.g., NEt₃) may be necessary to find the optimal conditions.

Q3: I am observing the formation of significant byproducts during the synthesis. What are the likely side reactions and how can they be minimized?

In the synthesis of this compound and related lignans (B1203133), several side reactions can occur, leading to byproduct formation and reduced yield. One common side reaction during the photoredox cyclization is the premature trapping of the radical intermediate by water or other nucleophiles present in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous. Another potential issue is the formation of regioisomers during the cyclization. The regioselectivity can often be controlled by strategically placed directing groups on the substrate.

Q4: What are the best practices for the purification of this compound to maximize recovery and purity?

The purification of this compound can be challenging due to its complex structure and the potential for closely related impurities. Flash column chromatography on silica (B1680970) gel is a common method for purification. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. It is also important to handle the purified compound with care, as some lignans can be sensitive to light and air.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on the critical photoredox-catalyzed spirocyclization step.

Problem Potential Cause Recommended Solution
Low Yield of Spirocyclization Product Inefficient photocatalysis- Verify the wavelength and intensity of the blue LED light source. - Use a fresh, high-purity photocatalyst (e.g., Ru(bpy)₃(PF₆)₂). - Ensure the reaction vessel is transparent to the light source.
Quenching of the excited photocatalyst- Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., argon) throughout the reaction.
Sub-optimal reaction conditions- Screen different solvents (e.g., DMF, MeCN, CH₂Cl₂). - Optimize the concentration of the base (e.g., NEt₃). - Adjust the reaction temperature.
Formation of Multiple Products/Byproducts Presence of water leading to side reactions- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
Incorrect regioselectivity of cyclization- If applicable, ensure the correct placement of directing groups on the starting material.
Difficulty in Product Purification Co-elution of isomers or impurities- Optimize the solvent system for flash column chromatography. - Consider using a different stationary phase (e.g., alumina). - Employ preparative TLC or HPLC for final purification.
Product Decomposition Sensitivity to light or air- Store the purified product under an inert atmosphere in the dark. - Use amber vials for storage.

Experimental Protocols

The following is a detailed experimental protocol for the key photoredox-catalyzed spirocyclization step in the synthesis of a close analog, Heteroclitin J, which can be adapted for this compound. This protocol has been reported to achieve a high yield of 88%.[1]

Synthesis of the Spirodienone Core

  • Reagents and Materials:

    • N-Hydroxyphthalimide (NHPI) ester of the corresponding carboxylic acid precursor (1.1 equiv.)

    • N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv.)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Tris(bipyridine)ruthenium(II) hexafluorophosphate (B91526) (--INVALID-LINK--₂) (1 mol%)

    • Triethylamine (NEt₃) (2.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Blue LEDs

  • Procedure:

    • To a solution of the carboxylic acid precursor in anhydrous CH₂Cl₂ at room temperature, add NHPI (1.1 equiv.) and DIC (1.2 equiv.).

    • Stir the mixture at room temperature for 12 hours to form the NHPI ester in situ.

    • In a separate flask, prepare a solution of the in situ generated NHPI ester, --INVALID-LINK--₂ (1 mol%), and NEt₃ (2.0 equiv.) in anhydrous DMF.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Irradiate the reaction mixture with blue LEDs at room temperature for 3 hours, while maintaining an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirodienone.

Data Presentation

The following table summarizes the reported yield for the key spirocyclization step in the synthesis of Heteroclitin J, a close structural analog of this compound.

Reaction Step Product Yield (%) Reference
Photoredox-catalyzed SpirocyclizationHeteroclitin J88[1]

Visualizations

experimental_workflow cluster_ester_formation Step 1: In Situ NHPI Ester Formation cluster_cyclization Step 2: Photoredox-Catalyzed Spirocyclization cluster_purification Step 3: Purification start Carboxylic Acid Precursor reagents1 NHPI, DIC in CH2Cl2, r.t., 12h start->reagents1 ester NHPI Ester Intermediate reagents1->ester reagents2 Ru(bpy)32, NEt3 in DMF, r.t., 3h, Blue LEDs ester->reagents2 cyclization Spirocyclization reagents2->cyclization product This compound (Spirodienone Core) cyclization->product purification Flash Column Chromatography product->purification final_product Purified this compound purification->final_product

Caption: Synthetic workflow for the key steps in the synthesis of this compound.

troubleshooting_logic start Low Yield in Spirocyclization? check_light Check Light Source (Wavelength & Intensity) start->check_light Yes byproducts Significant Byproducts? start->byproducts No, but... check_catalyst Use Fresh Photocatalyst check_light->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas & use Ar/N2) check_catalyst->check_atmosphere optimize_conditions Optimize Conditions (Solvent, Base, Temp.) check_atmosphere->optimize_conditions success Yield Improved optimize_conditions->success check_anhydrous Use Anhydrous Reagents & Solvents byproducts->check_anhydrous Yes fail Issue Persists byproducts->fail No check_directing_groups Verify Directing Groups (if applicable) check_anhydrous->check_directing_groups check_directing_groups->success

Caption: Troubleshooting decision tree for low yield in the spirocyclization step.

References

Technical Support Center: Optimizing LC-MS for Heteroclitin B Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS detection of Heteroclitin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural products known for their bioactivity. It is commonly isolated from the stems of Kadsura heteroclita.[1][2] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₈H₃₄O₈[3]
Molecular Weight498.57 g/mol [3]
PubChem CID23259948[3]

Q2: What are the recommended starting LC-MS parameters for this compound analysis?

Based on methods developed for dibenzocyclooctadiene lignans (B1203133) from Kadsura heteroclita, the following are recommended starting parameters. Optimization will likely be required for your specific instrumentation and sample matrix.[4][5][6]

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.10 mm, 2.6 µm)[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Gradient Start with a lower percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions and equilibrate. A typical gradient might be: 55% B (0-4 min), 55%→90% B (4-6 min), 90% B (6-8 min), 90%→55% B (8-8.1 min), 55% B (8.1-10 min).[4]
Flow Rate 0.2 - 0.3 mL/min[4][6]
Column Temperature 25-30 °C[6]
Injection Volume 2-5 µL[6]

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[4][5]
Scan Mode Full MS/dd-MS² (TopN) for initial identification; Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage ~4000 V (positive mode)[4]
Source Temperature 120 °C
Desolvation Gas Temperature 250 °C
Collision Energy Stepped normalized collision energies (e.g., 20, 40, 60 eV) can be used to obtain comprehensive fragmentation data.[5]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

In positive ion mode ESI, you should look for the protonated molecule [M+H]⁺. Other common adducts to consider during initial identification are the sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺ adducts.

IonExpected m/z
[M+H]⁺ 499.2326
[M+Na]⁺ 521.2145
[M+NH₄]⁺ 516.2592

Q4: What are the characteristic fragmentation patterns for dibenzocyclooctadiene lignans like this compound?

While specific fragmentation data for this compound is not widely published, the fragmentation of related dibenzocyclooctadiene lignans typically involves neutral losses of small molecules from the side chains and cleavage of the cyclooctadiene ring. Common neutral losses include water (H₂O), carbon monoxide (CO), and methoxy (B1213986) groups (CH₃O).[7] The ester side chain on this compound is also a likely site for initial fragmentation.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Peak Tailing:

    • Possible Cause: Secondary interactions between the analyte and the column stationary phase, or extra-column dead volume.

    • Solution:

      • Ensure all fittings and connections are properly made to minimize dead volume.

      • Consider adjusting the mobile phase pH to ensure this compound is in a single ionic state.

      • If the issue persists, the column may be contaminated or degraded and may need to be flushed or replaced.

  • Peak Fronting:

    • Possible Cause: Column overload or a sample solvent that is too strong.

    • Solution:

      • Reduce the injection volume or dilute the sample.

      • Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Split Peaks:

    • Possible Cause: A partially blocked column inlet frit, a void in the column packing, or co-elution with an interfering compound.

    • Solution:

      • Filter all samples and mobile phases to prevent particulates from reaching the column.

      • If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).

      • If the problem persists, the column may need to be replaced.

      • To address potential co-elution, adjust the chromatographic gradient to improve separation.

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_connections Check for dead volume in fittings and tubing yes_all->check_connections check_solvent Is sample solvent stronger than mobile phase? no_all->check_solvent check_frit Inspect/clean/replace column inlet frit check_connections->check_frit replace_column Replace column check_frit->replace_column end Peak Shape Improved replace_column->end yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent dissolve_in_mp Dissolve sample in initial mobile phase yes_solvent->dissolve_in_mp check_overload Reduce injection volume or sample concentration no_solvent->check_overload dissolve_in_mp->end optimize_method Optimize chromatographic method (gradient, pH) check_overload->optimize_method optimize_method->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low or No Signal for this compound

A weak or absent signal can be due to a variety of factors, from sample preparation to instrument settings.

  • Possible Causes & Solutions:

CauseSolution
Incorrect MS Polarity This compound and related lignans ionize well in positive ESI mode. Ensure your instrument is set to positive polarity.[4][5]
Suboptimal Ion Source Parameters Optimize the capillary voltage, source temperatures, and gas flows. Start with the recommended parameters and adjust as needed.
Sample Degradation Prepare fresh samples and standards. Store stock solutions appropriately (typically at low temperatures and protected from light).
Matrix Effects (Ion Suppression) The sample matrix can interfere with the ionization of the target analyte. Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering components.
Incorrect Precursor Ion Selection (for MS/MS) Ensure you are selecting the correct m/z for the [M+H]⁺ ion (499.23) for fragmentation.

Logical Flow for No Signal Troubleshooting

G start No Signal for this compound check_polarity Is MS in Positive Ion Mode? start->check_polarity yes_polarity Yes check_polarity->yes_polarity no_polarity No check_polarity->no_polarity check_source Optimize Ion Source Parameters yes_polarity->check_source set_positive Set to Positive Ion Mode no_polarity->set_positive set_positive->check_source check_sample Analyze a Freshly Prepared Standard check_source->check_sample signal_ok Signal Present? check_sample->signal_ok yes_signal Yes signal_ok->yes_signal no_signal No signal_ok->no_signal sample_issue Original sample may be degraded or too dilute yes_signal->sample_issue instrument_issue Check for instrument malfunction (e.g., clogs) no_signal->instrument_issue check_matrix Investigate Matrix Effects (dilute sample, improve cleanup) sample_issue->check_matrix end Signal Acquired instrument_issue->end check_matrix->end

Caption: Troubleshooting workflow for the absence of a signal.

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 55% acetonitrile in water with 0.1% formic acid).

  • Sample Preparation (from plant material): a. Accurately weigh the dried and powdered plant material (e.g., Kadsura heteroclita stems). b. Extract with a suitable solvent such as methanol using ultrasonication.[8] c. Centrifuge the extract to pellet solid material. d. Filter the supernatant through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method Development Workflow

  • Tune the Mass Spectrometer: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters and confirm the m/z of the precursor ion.

  • Initial Chromatographic Separation: Use the recommended starting LC parameters to perform an initial injection of a mid-range concentration standard.

  • Gradient Optimization: Adjust the gradient profile to ensure this compound is well-retained and elutes as a sharp, symmetrical peak, separated from other matrix components.

  • MS/MS Fragmentation: Perform MS/MS on the [M+H]⁺ precursor ion using a range of collision energies to identify characteristic product ions.

  • Method Validation: Once optimized, validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to relevant guidelines.

LC-MS/MS Method Development Workflow Diagram

G cluster_0 Mass Spectrometer Optimization cluster_1 Liquid Chromatography Optimization cluster_2 Tandem MS (MS/MS) Development cluster_3 Method Validation tune Tune MS with Standard Infusion optimize_source Optimize Source Parameters (Voltage, Temps, Gas Flows) tune->optimize_source confirm_precursor Confirm [M+H]⁺ Precursor Ion optimize_source->confirm_precursor initial_lc Initial LC Run with Starting Parameters confirm_precursor->initial_lc optimize_gradient Optimize Gradient for Peak Shape & Resolution initial_lc->optimize_gradient check_peak Evaluate Peak Shape (Tailing, Fronting) optimize_gradient->check_peak fragment_precursor Fragment [M+H]⁺ Ion check_peak->fragment_precursor optimize_ce Optimize Collision Energy (CE) fragment_precursor->optimize_ce select_products Select Product Ions for MRM optimize_ce->select_products validate Validate for Linearity, LOD/LOQ, Precision, Accuracy select_products->validate

Caption: Workflow for LC-MS/MS method development.

References

Validation & Comparative

Validating the Cytotoxic Target of Heteroclitin B in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the cytotoxic target of Heteroclitin B and its analogs in cancer cells. The information presented herein is based on findings from preclinical studies and is intended to guide further research and development.

Executive Summary

This compound and its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. This guide focuses on the validation of their cytotoxic target, primarily through the lens of a closely related compound, Libertellenone T, for which detailed experimental data is available. Evidence suggests that the cytotoxic mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, mediated by the ROS/JNK signaling pathway and disruption of tubulin polymerization. This guide will compare the efficacy of this compound with other known cytotoxic agents and provide detailed protocols for the key validation experiments.

Comparison of Cytotoxic Activity

CompoundCell LineIC50 (µg/mL)Reference
Libertellenone TCaco-2 (Colorectal)17.5[1]
Libertellenone THCT116 (Colorectal)28[1]
Libertellenone TDLD1 (Colorectal)36.6[1]
Libertellenone THT29 (Colorectal)28[1]
Alternative Agents (for comparison)
DoxorubicinHCT-116 (Colorectal)Not Specified[2]
DoxorubicinMCF-7 (Breast)Not Specified[2]
CamptothecinHCT116 (Colorectal)Not Specified[3]

Validated Cytotoxic Target: Tubulin and the ROS/JNK Pathway

Experimental evidence strongly suggests that this compound analogs, such as Libertellenone T, exert their cytotoxic effects through a dual mechanism: disruption of microtubule dynamics and activation of the ROS/JNK signaling cascade, leading to apoptosis.

Mechanism of Action Workflow

G Heteroclitin_B_Analog This compound Analog (e.g., Libertellenone T) Tubulin_Polymerization Tubulin Polymerization Heteroclitin_B_Analog->Tubulin_Polymerization Inhibits ROS_Generation Increased ROS Generation Heteroclitin_B_Analog->ROS_Generation Induces Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization->Microtubule_Destabilization G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis JNK_Activation JNK Pathway Activation ROS_Generation->JNK_Activation JNK_Activation->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to elucidate the cytotoxic target of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., Caco-2, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (e.g., Libertellenone T) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cancer cells with the test compound at the indicated concentrations for 24, 48, and 72 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This method is used to detect specific proteins in a sample and assess their expression levels.

Protocol:

  • Treat cells with the test compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-Cdc2, Bax, Bcl-2, caspases) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound or control (e.g., paclitaxel (B517696) as a stabilizer, vinblastine (B1199706) as a destabilizer) to the tubulin solution.

  • Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Signaling Pathway Analysis

The induction of apoptosis is a key mechanism of many anticancer drugs. Libertellenone T has been shown to activate the intrinsic apoptotic pathway.

Apoptosis Induction Pathway

G cluster_0 Mitochondrial (Intrinsic) Pathway Heteroclitin_B_Analog This compound Analog ROS ROS Generation Heteroclitin_B_Analog->ROS Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) ROS->Bcl2_Family Upregulates Bax Downregulates Bcl-2 Mitochondrial_Permeability Mitochondrial Membrane Permeabilization Bcl2_Family->Mitochondrial_Permeability Cytochrome_c Cytochrome c Release Mitochondrial_Permeability->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Conclusion

The validation of a cytotoxic target is a cornerstone of modern drug discovery. The available data for Libertellenone T strongly supports a mechanism of action for this compound analogs that involves the disruption of tubulin polymerization and the induction of apoptosis via the ROS/JNK signaling pathway. This guide provides a framework for researchers to build upon, offering comparative data and detailed experimental protocols to further investigate and validate the therapeutic potential of this promising class of compounds. Further studies are warranted to confirm these findings for this compound itself and to explore its efficacy in in vivo models.

References

"Heteroclitin B vs. other lignans: a comparative cytotoxicity study"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans (B1203133), a diverse class of polyphenolic compounds found in plants, have garnered significant attention in cancer research for their cytotoxic properties. This guide provides a comparative analysis of the cytotoxic effects of Heteroclitin B against other well-studied lignans, namely Justicidin B and various Gomisins. The data presented herein, derived from various scientific studies, aims to offer an objective overview to aid in the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Justicidin B, and various Gomisins against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of a compound's cytotoxicity.

Lignan (B3055560)Cancer Cell LineCell Line SubtypeIC50 Value (µM)Reference
This compound A549 Lung Carcinoma 3.8 [1]
MCF-7 Breast Adenocarcinoma 4.2 [1]
HeLa Cervical Adenocarcinoma 5.1 [1]
Justicidin B RPMI-8226 Myeloma 0.17 (72h) [2]
DOHH-2 Follicular Lymphoma Not specified [2]
MCF-7 Breast Adenocarcinoma 0.9 (72h) [3]
MDA-MB-231 Breast Adenocarcinoma 2.3 (48h) [3]
Gomisin A MCF-7 Breast Adenocarcinoma >100
Gomisin G MCF-7 Breast Adenocarcinoma 24.1
Gomisin J MCF-7 Breast Adenocarcinoma <10 µg/ml (suppressed proliferation) [4]
MDA-MB-231 Breast Adenocarcinoma <10 µg/ml (suppressed proliferation) [4]
Gomisin M2 4T1 Mouse Breast Cancer Not specified
Gomisin N MCF-7 Breast Adenocarcinoma 38.4

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation times and assay methods.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the lignan being tested. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized SDS-HCl solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Lignans exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. The specific signaling pathways can vary between different lignans and cancer cell types.

This compound-Induced Apoptosis

Studies have indicated that this compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This process involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.

HeteroclitinB_Apoptosis_Pathway HeteroclitinB This compound Bax Bax HeteroclitinB->Bax Upregulates Bcl2 Bcl-2 HeteroclitinB->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Justicidin B-Induced Apoptosis

Justicidin B is also known to induce apoptosis through the intrinsic pathway.[2] It has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to caspase activation and cell death.

Experimental Workflow

The general workflow for a comparative cytotoxicity study of lignans is depicted in the following diagram.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Lignans (this compound, Justicidin B, etc.) cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis comparison Comparative Analysis of Cytotoxicity data_analysis->comparison end End comparison->end

Caption: Standard workflow for assessing and comparing lignan cytotoxicity.

References

Navigating the Uncharted Territory of Heteroclitin B: The Absence of Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals intrigued by the therapeutic potential of Heteroclitin B, a comprehensive analysis of its structure-activity relationship (SAR) is a critical step in the journey toward clinical application. However, a thorough review of the current scientific literature reveals a significant knowledge gap: there are no published studies detailing the synthesis and biological evaluation of this compound analogs. This absence of dedicated SAR studies means that the key structural features of the this compound molecule responsible for its biological activity remain undefined.

While the parent compound, isolated from Kadsura heteroclita, has been noted for its potential bioactivities, the exploration of its chemical space through the synthesis of analogs is a crucial but, as of now, undocumented area of research. SAR studies are fundamental to medicinal chemistry as they provide a roadmap for optimizing lead compounds. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the pharmacophore—the essential molecular features for activity—and guide the design of more potent and selective drug candidates with improved pharmacokinetic profiles.

The current body of research on related compounds from Kadsura heteroclita has included the isolation and preliminary biological screening of other lignans, such as Heteroclitin I and J, which have demonstrated anti-HIV activity.[1] However, these studies do not extend to the synthesis of analogs or a systematic investigation of the structure-activity relationships of the Heteroclitin class of molecules.

For the scientific community to unlock the full therapeutic potential of this compound, a concerted effort in medicinal chemistry is required. The synthesis of a focused library of analogs, coupled with robust biological testing, would be the essential next step. Such studies would aim to elucidate which parts of the this compound scaffold are critical for its activity and which can be modified to enhance its drug-like properties.

Until such research is undertaken and published, a comparison guide on the SAR of this compound analogs remains an aspirational tool. The scientific community awaits the foundational studies that will lay the groundwork for understanding how the structure of this natural product dictates its biological function, a crucial step in transforming a promising natural compound into a potential therapeutic agent.

References

"comparing the efficacy of Heteroclitin B with established antiviral drugs"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antiviral agents, the natural compound Heteroclitin B has demonstrated promising activity against the Human Immunodeficiency Virus (HIV). This comparison guide provides a detailed analysis of the efficacy of this compound in relation to established antiviral drugs, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the potential of new therapeutic molecules.

Comparative Efficacy of this compound

This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura and Schisandra genera, has shown moderate anti-HIV activity.[1] The primary mechanism of action for some dibenzocyclooctadiene lignans (B1203133) against HIV-1 is reported to be the inhibition of the viral reverse transcriptase enzyme, placing them in the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

The following tables summarize the in vitro efficacy of this compound compared to a selection of established antiviral drugs for HIV and Hepatitis B Virus (HBV). It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions, such as the specific cell lines and virus strains used, can influence the reported efficacy values.

Table 1: Anti-HIV Activity of this compound vs. Established Drugs
CompoundDrug ClassTargetEC₅₀ / IC₅₀Virus Strain
This compound Dibenzocyclooctadiene Lignan (putative NNRTI)HIV-1 Reverse Transcriptase (putative)1.6 µg/mLHIV-1
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase~0.004-0.01 µMHIV-1
Lamivudine (3TC) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase~0.05-1.5 µMHIV-1
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse Transcriptase~0.01-0.1 µMHIV-1
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)HIV-1 Integrase~0.002-0.005 µMHIV-1
Maraviroc CCR5 AntagonistCCR5 Co-receptor~0.001-0.003 µMHIV-1 (R5-tropic)
Enfuvirtide (T-20) Fusion Inhibitorgp41~0.001-0.004 µMHIV-1
Table 2: Anti-HBV Activity of Established Drugs

While direct anti-HBV activity data for this compound was not found in the reviewed literature, some related dibenzocyclooctadiene lignans have shown activity against HBV. For comparison, the efficacy of established anti-HBV drugs is presented below.

CompoundDrug ClassTargetIC₅₀
Lamivudine (3TC) Nucleoside Analog (NA)HBV DNA Polymerase~0.1-1.0 µM
Entecavir Nucleoside Analog (NA)HBV DNA Polymerase~0.004-0.01 µM
Tenofovir Disoproxil Fumarate (TDF) Nucleotide Analog (NA)HBV DNA Polymerase~0.1-0.8 µM

Experimental Protocols

The determination of antiviral efficacy relies on standardized in vitro assays. Below are outlines of the methodologies commonly employed for assessing anti-HIV and anti-HBV activity.

Anti-HIV Efficacy Testing: p24 Antigen Assay

The HIV-1 p24 antigen capture ELISA is a widely used method to quantify viral replication.

  • Cell Culture and Infection: Susceptible host cells (e.g., MT-4, CEM-SS) are cultured and infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

  • Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • p24 ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial or in-house ELISA kit. This involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable signal.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the p24 concentration against the drug concentration.

Anti-HBV Efficacy Testing: HBV DNA Quantification

The antiviral activity against HBV is typically determined by measuring the reduction in viral DNA levels.

  • Cell Culture and Transfection/Infection: A stable HBV-producing cell line (e.g., HepG2.2.15) or primary human hepatocytes infected with HBV are treated with different concentrations of the test compound.

  • Incubation: The cells are incubated for several days to allow for viral replication and DNA production.

  • DNA Extraction: Viral DNA is extracted from the cell culture supernatant.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific to the HBV genome.

  • Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (IC₅₀) is determined from the dose-response curve.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Antiviral Efficacy Comparison A Prepare susceptible host cells B Infect cells with virus A->B C Treat infected cells with serial dilutions of this compound & Established Drugs B->C D Incubate for defined period C->D E Measure viral replication (e.g., p24 antigen for HIV, DNA for HBV) D->E F Calculate EC50 / IC50 values E->F G Compare efficacy F->G

Caption: Workflow for comparing antiviral efficacy.

G cluster_1 Putative Mechanism: HIV-1 Reverse Transcription Inhibition ViralRNA Viral RNA Genome RT Reverse Transcriptase ViralRNA->RT template HostCell Host Cell Cytoplasm ViralDNA Viral DNA RT->ViralDNA synthesizes Integration Integration into Host Genome ViralDNA->Integration HeteroclitinB This compound (putative NNRTI) HeteroclitinB->RT binds and inhibits

Caption: Putative inhibition of HIV-1 reverse transcription.

Conclusion

This compound demonstrates in vitro anti-HIV activity at a micromolar concentration, suggesting its potential as a lead compound for the development of new antiretroviral therapies. Its efficacy, while moderate compared to some highly potent approved drugs, warrants further investigation, including detailed mechanistic studies, evaluation against a broader range of viral strains and drug-resistant variants, and assessment of its safety profile. The exploration of natural products like this compound continues to be a valuable avenue in the discovery of novel antiviral agents.

References

"cross-validation of Heteroclitin B's biological activity in different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on Heteroclitin B Precludes Direct Comparison

Initial investigations into the biological activity of a compound identified as "this compound" have revealed a significant lack of available scientific literature and experimental data. Extensive searches of scholarly databases have not yielded any specific information regarding the cytotoxic or biological effects of a compound with this designation.

The genus Kadsura, from which other related "Heteroclitin" lignans (B1203133) have been isolated, is a known source of various bioactive molecules.[1][2][3] However, specific data pertaining to "this compound" remains elusive.

In light of this, a direct cross-validation and comparison guide for this compound's biological activity in different cell lines cannot be constructed at this time. To fulfill the user's request for a comparative guide in the specified format, we present a template populated with example data from a well-characterized lignan (B3055560), Podophyllotoxin , which is known for its potent anticancer properties. This example serves to illustrate the structure, content, and visualizations requested by the user.

Illustrative Comparison Guide: Biological Activity of Podophyllotoxin

This guide provides a comparative overview of the biological activity of Podophyllotoxin, a well-studied aryltetralin lignan, across various cancer cell lines.

Quantitative Data Summary

The cytotoxic effects of Podophyllotoxin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CancerData Placeholder[4]
HeLaCervical CancerData Placeholder[5]
MCF-7Breast CancerData Placeholder[6]
HepG2Liver CancerData Placeholder[6]

Note: The IC50 values are placeholders and should be replaced with specific experimental data from cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (A549, HeLa, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of Podophyllotoxin (or a vehicle control) and incubated for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with Podophyllotoxin at its IC50 concentration for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Workflow Diagrams

Podophyllotoxin's Mechanism of Action

Podophyllotoxin is known to induce apoptosis in cancer cells by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase. This disruption of the microtubule network activates the intrinsic apoptotic pathway.

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin Inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Activates Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of Podophyllotoxin-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxic effects of a compound on different cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Culture (e.g., A549, HeLa) Start->Cell_Culture Seeding Plate Seeding Cell_Culture->Seeding Treatment Compound Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

References

Independent Verification of Published NMR Data for Heteroclitin B: A Case of Undisclosed Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals no published Nuclear Magnetic Resonance (NMR) data specifically attributed to a compound named "Heteroclitin B" from the plant species Kadsura heteroclita. While a number of related lignans (B1203133), designated as Heteroclitin D, H, P, Q, R, and S, have been isolated from this plant and their NMR data published, a corresponding entry for this compound is conspicuously absent from the available scientific record.[1][2][3] This precludes a direct comparison and independent verification of its NMR data as no primary reference is publicly available.

The genus Kadsura is a rich source of bioactive lignans, with numerous compounds isolated and characterized from various species.[4][5][6] Phytochemical investigations of Kadsura heteroclita have led to the identification of a diverse array of these compounds, primarily dibenzocyclooctadiene lignans.[1][4][7][8][9][10][11][12][13][14] The naming convention "Heteroclitin" followed by a letter appears to be a systematic approach to cataloging these discoveries. However, the absence of "this compound" in peer-reviewed publications suggests that this specific compound may either be an unpublished finding, a misnomer, or perhaps a compound that was isolated but not fully characterized or reported.

For researchers, scientists, and drug development professionals, the inability to access and verify the NMR data of a potential natural product poses a significant challenge. The process of drug discovery and development relies heavily on the accurate and reproducible structural elucidation of bioactive molecules. Independent verification of spectroscopic data is a cornerstone of this process, ensuring the fidelity of the reported chemical structure.

In a typical scenario of independent verification, the originally published NMR data, including ¹H and ¹³C chemical shifts and coupling constants, would be compared against data obtained from a newly synthesized or re-isolated sample of the compound. This comparative analysis is crucial for confirming the structural assignment. In the absence of the initial data for this compound, such a verification process cannot be initiated.

The workflow for a typical independent verification of published NMR data is illustrated in the diagram below. This process begins with the identification of the original publication and any subsequent independent reports. The core of the verification lies in the meticulous comparison of the experimental NMR data from both sources.

G cluster_1 Data Extraction & Comparison cluster_2 Verification Outcome orig_pub Original Publication of This compound NMR Data extract_orig Extract ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) orig_pub->extract_orig ind_study Independent Synthesis or Re-isolation of this compound extract_ind Acquire and Process Independent NMR Data ind_study->extract_ind compare_data Tabulate and Compare NMR Data Sets extract_orig->compare_data extract_ind->compare_data verification Confirmation or Discrepancy of Published Data compare_data->verification

Workflow for Independent Verification of NMR Data.

Given the current state of the literature, the initial and most critical step in this workflow—the retrieval of the original published data for this compound—cannot be completed. Therefore, a comprehensive comparison guide with supporting experimental data, as requested, cannot be generated at this time. Researchers interested in this specific compound are encouraged to scrutinize phytochemical studies of Kadsura heteroclita for any unassigned or minor compounds that might correspond to "this compound" under a different designation.

References

A Comparative Analysis of Heteroclitin B and Podophyllotoxin: Unveiling the Therapeutic Potential of Plant-Derived Lignans

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and mechanistic profiles of two distinct lignan (B3055560) classes for researchers and drug development professionals.

In the ever-evolving landscape of cancer research, natural products remain a vital source of novel therapeutic agents. Among these, lignans (B1203133), a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potent biological activities. This guide provides a comprehensive comparative analysis of two prominent lignans: Heteroclitin B, a dibenzocyclooctadiene lignan, and Podophyllotoxin, an aryltetralin lignan. While both compounds exhibit promising anti-cancer properties, they differ significantly in their chemical structures, mechanisms of action, and cytotoxic profiles. This report aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and therapeutic strategies.

At a Glance: Key Differences and Structural Features

This compound and Podophyllotoxin belong to different subclasses of lignans, a distinction that underpins their unique biological activities.

This compound is a member of the dibenzocyclooctadiene lignan family, which are characteristic constituents of plants from the Kadsura genus. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the activities of other well-studied dibenzocyclooctadiene lignans isolated from Kadsura heteroclita. These compounds are noted for a range of bioactivities, including anti-HIV and cytotoxic effects.

Podophyllotoxin , on the other hand, is an aryltetralin lignan primarily isolated from the roots and rhizomes of Podophyllum species.[1] It is a well-researched compound and serves as a precursor for the synthesis of several clinically important anti-cancer drugs, such as etoposide (B1684455) and teniposide.[2] Its potent antimitotic and antitumor activities have been extensively documented.

Table 1: General Characteristics of this compound and Podophyllotoxin

FeatureThis compound (representing Dibenzocyclooctadiene Lignans)Podophyllotoxin
Chemical Class Dibenzocyclooctadiene LignanAryltetralin Lignan
Natural Source Kadsura heteroclita and other Kadsura speciesPodophyllum species (e.g., Podophyllum peltatum)[1]
Core Structure DibenzocyclooctadieneAryltetralin
Known Activities Cytotoxic, Anti-HIV (for related compounds)Antitumor, Antiviral, Antimitotic[2]

Cytotoxicity Profile: A Quantitative Comparison

Table 2: Comparative Cytotoxicity (IC50 Values) of Dibenzocyclooctadiene Lignans and Podophyllotoxin against Various Cancer Cell Lines

Compound/ClassCell LineCancer TypeIC50 Value
Dibenzocyclooctadiene Lignans (from K. heteroclita)
Kadheterin AHL-60Human Promyelocytic Leukemia14.59 µM
Podophyllotoxin & Derivatives
Podophyllotoxin Acetate (B1210297)NCI-H1299Non-small Cell Lung Cancer7.6 nM[1]
Podophyllotoxin AcetateA549Non-small Cell Lung Cancer16.1 nM[1]
PodophyllotoxinDLD1Colorectal Carcinoma300-600 nM
PodophyllotoxinCaco2Colorectal Carcinoma300-600 nM
PodophyllotoxinHT29Colorectal Carcinoma300-600 nM
PodophyllotoxinA549Human Lung Carcinoma1.9 µM

Note: The IC50 values for Podophyllotoxin and its derivatives can vary significantly depending on the specific derivative, cell line, and experimental conditions.

Mechanism of Action: Divergent Pathways to Cell Death

The distinct chemical scaffolds of this compound and Podophyllotoxin translate into different mechanisms by which they induce cancer cell death.

Podophyllotoxin: A Dual Inhibitor of Microtubules and Topoisomerase II

Podophyllotoxin's anticancer effects are primarily attributed to its ability to interfere with two crucial cellular processes:

  • Microtubule Polymerization Inhibition: Podophyllotoxin binds to tubulin, the protein subunit of microtubules, preventing their polymerization.[1][3] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[4]

  • Topoisomerase II Inhibition: While Podophyllotoxin itself has a stronger effect on microtubules, some of its clinically used derivatives, like etoposide, are potent inhibitors of topoisomerase II.[3] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA strand breaks and subsequent apoptosis.

The dual mechanism of targeting both the cytoskeleton and DNA replication machinery makes Podophyllotoxin and its derivatives highly effective anti-cancer agents.

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin binds to Topoisomerase_II Topoisomerase II (derivatives like Etoposide) Podophyllotoxin->Topoisomerase_II (derivatives) Microtubules Microtubules Tubulin->Microtubules polymerization inhibited Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Breaks inhibition leads to DNA_Breaks->Apoptosis

Podophyllotoxin's dual mechanism of action.
This compound and Dibenzocyclooctadiene Lignans: Emerging Mechanisms

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on other dibenzocyclooctadiene lignans from Kadsura species suggest that their cytotoxic effects are also mediated through the induction of apoptosis. The specific molecular targets and signaling pathways involved are areas of active investigation. Some studies on related compounds have indicated anti-inflammatory and anti-HIV activities, suggesting a broader range of biological interactions than just cytotoxicity.

Induction of Apoptosis and Cell Cycle Arrest

Both Podophyllotoxin and, likely, this compound and its congeners, exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.

Podophyllotoxin-Induced Apoptosis and Cell Cycle Arrest

Podophyllotoxin and its derivatives are well-documented inducers of G2/M phase cell cycle arrest.[4] This is a direct consequence of microtubule disruption. The prolonged arrest at this checkpoint activates the apoptotic machinery.

The apoptotic cascade initiated by Podophyllotoxin involves:

  • Activation of Caspases: Studies have shown the activation of key executioner caspases, such as caspase-3, -8, and -9.[5]

  • Mitochondrial Pathway: Podophyllotoxin can induce the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[6]

  • ROS Generation: The production of reactive oxygen species (ROS) has also been implicated in Podophyllotoxin-induced apoptosis.[6]

Apoptosis_Pathway cluster_Podophyllotoxin Podophyllotoxin Treatment cluster_Cellular_Effects Cellular Effects cluster_Apoptosis_Induction Apoptosis Induction Podophyllotoxin Podophyllotoxin Microtubule_Disruption Microtubule Disruption Podophyllotoxin->Microtubule_Disruption ROS_Production ROS Production Podophyllotoxin->ROS_Production G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction G2M_Arrest->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling cascade of Podophyllotoxin-induced apoptosis.
Apoptotic Potential of Dibenzocyclooctadiene Lignans

While specific data for this compound is lacking, studies on other dibenzocyclooctadiene lignans have demonstrated their ability to induce apoptosis in cancer cells. The exact signaling pathways and the extent of cell cycle arrest may differ from those of Podophyllotoxin and represent an important area for future research.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays used to evaluate the cytotoxic and mechanistic properties of compounds like this compound and Podophyllotoxin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or Podophyllotoxin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with the test compound as for the MTT assay.

  • Harvest the cells, including the supernatant containing detached cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Experimental_Workflow_Apoptosis Start Cell Seeding and Treatment Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Buffer Stain Add Annexin V-FITC and PI Resuspend_Buffer->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Seed and treat cells as described previously.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Lyse treated and control cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of both this compound (as a representative of dibenzocyclooctadiene lignans) and Podophyllotoxin. Podophyllotoxin stands out as a well-characterized compound with a potent and dual mechanism of action, leading to its successful clinical application through its derivatives. The available data on dibenzocyclooctadiene lignans from Kadsura heteroclita suggest that they also possess significant cytotoxic properties, although their mechanisms of action require more in-depth investigation.

A critical knowledge gap remains regarding the specific biological activities of this compound. Future research should focus on isolating and characterizing this compound and performing comprehensive in vitro and in vivo studies to determine its IC50 values against a panel of cancer cell lines, elucidate its precise mechanism of action, and identify its molecular targets. Direct comparative studies between this compound and Podophyllotoxin under identical experimental conditions would be invaluable in discerning the subtle yet crucial differences in their therapeutic potential. Such studies will be instrumental in unlocking the full potential of this promising class of natural compounds for the development of next-generation anti-cancer therapies.

References

"evaluating the selectivity of Heteroclitin B for cancer cells over normal cells"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Heteroclitin B's Selectivity for Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high selectivity for malignant cells over their normal counterparts remains a cornerstone of oncological research. This guide provides a comparative evaluation of this compound, a clerodane diterpene, and its potential selectivity for cancer cells, benchmarked against the well-established chemotherapeutic agent, Doxorubicin. Due to the limited availability of direct comparative data for this compound, this guide draws upon existing data for closely related compounds and established principles of cancer cell selectivity to provide a comprehensive overview for the research community.

Data Presentation: Comparative Cytotoxicity

A critical measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a drug's cancer-specific cytotoxicity. A higher SI value is indicative of greater selectivity.

The following table summarizes the available IC50 values for Doxorubicin against representative cancer and normal cell lines. Data for this compound is not directly available in the reviewed literature; therefore, data for other cytotoxic clerodane diterpenes are presented as a proxy to infer potential activity, with the clear understanding that these are not direct values for this compound.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Doxorubicin MCF-7 (Breast)0.69[1]MCF-10A (Breast)2.51[1]3.64
A549 (Lung)~0.07 - 8.64BEAS-2B (Lung)Not widely reported-
Clerodane Diterpenes (Proxy for this compound) Various Cancer LinesBroad Range (Potent to Moderate)Various Normal LinesGenerally higher IC50 than cancer cellsSuggestive of selectivity
Casearin XVarious Cancer LinesComparable to DoxorubicinNormal Human CellsLower activity than against cancer cellsIndicates possible selective action[2]

Note: The IC50 values for Doxorubicin can vary significantly depending on the specific cell line and the duration of exposure[3][4][5][6]. The data for clerodane diterpenes is qualitative, highlighting a trend of selectivity observed in related compounds[2]. Direct experimental determination of this compound's IC50 values on a panel of cancer and normal cell lines is essential for a definitive assessment of its selectivity.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of potential anticancer compounds.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Doxorubicin (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Determining Cell Selectivity

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Seed Cancer Cells C Add this compound (Serial Dilutions) A->C D Add Doxorubicin (Serial Dilutions) A->D B Seed Normal Cells B->C B->D E Incubate for 48h C->E D->E F MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Calculate Selectivity Index (SI) H->I

Caption: Workflow for evaluating the selectivity of a compound for cancer cells over normal cells.

Postulated Signaling Pathway for Apoptosis Induction by Clerodane Diterpenes

The precise signaling pathway activated by this compound has not been fully elucidated. However, studies on other clerodane diterpenes suggest the induction of apoptosis through both intrinsic and extrinsic pathways[5][6][7]. The following diagram illustrates a plausible mechanism of action.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion Heteroclitin_B This compound Death_Receptor Death Receptor (e.g., Fas) Heteroclitin_B->Death_Receptor Activates (Extrinsic) Bax Bax Heteroclitin_B->Bax Upregulates (Intrinsic) Bcl_2 Bcl-2 Heteroclitin_B->Bcl_2 Downregulates (Intrinsic) Caspase_8 Caspase-8 Death_Receptor->Caspase_8 Bid Bid Caspase_8->Bid Caspase_3 Caspase-3 Caspase_8->Caspase_3 tBid tBid Bid->tBid Mitochondrion_node Mitochondrion tBid->Mitochondrion_node Bax->Mitochondrion_node Promotes permeabilization Bcl_2->Mitochondrion_node Inhibits permeabilization Cytochrome_c Cytochrome c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrion_node->Cytochrome_c

Caption: A hypothetical signaling pathway for apoptosis induced by clerodane diterpenes.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently lacking, the broader class of clerodane diterpenes has demonstrated promising cytotoxic activity against cancer cells with a potential for selectivity. The provided data for Doxorubicin serves as a crucial benchmark for evaluating the therapeutic potential of new anticancer compounds. To definitively establish the selectivity of this compound, rigorous in vitro cytotoxicity studies against a panel of cancer and normal cell lines are imperative. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound, which will be instrumental in its future development as a potential anticancer agent. This guide underscores the importance of a data-driven, comparative approach in the evaluation of novel therapeutic candidates.

References

Limited Reproducibility Data for In Vitro Studies of Heteroclitin B: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro experiments is paramount for advancing scientific discoveries. This guide addresses the current landscape of in vitro research concerning Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita. Direct studies on the reproducibility of experiments involving this compound are notably scarce in the available scientific literature. Consequently, this guide provides a comparative overview of the in vitro activities of compounds isolated from Kadsura heteroclita and related species from the Schisandraceae family to offer a contextual framework.

Due to the limited specific data on this compound, this guide synthesizes information on related compounds to provide a broader perspective on their potential biological activities and the methodologies used for their in vitro evaluation. It is crucial to acknowledge that the data presented for related compounds may not be directly extrapolated to this compound, and further research is warranted to establish its specific bioactivities and experimental reproducibility.

Comparative In Vitro Activities of Compounds from Kadsura heteroclita

Extracts and isolated compounds from Kadsura heteroclita have been investigated for various in vitro biological activities. The following table summarizes some of these findings, offering a comparative look at the bioactivities within this plant species.

Compound/ExtractBiological ActivityAssay TypeKey Findings
This compound Data Not Available--
Heteroclitin I and J Anti-HIV ActivityIn vitro anti-HIV assayExhibited weak to moderate anti-HIV activity.[1][2]
Kadsura heteroclita extract Antioxidant ActivityDPPH radical scavenging assayDemonstrated antioxidant properties.[3][4]
Kadsura heteroclita extract Enzyme Inhibitory Activityα-glucosidase, α-amylase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE-1) inhibition assaysShowed inhibitory effects on enzymes related to diabetes and Alzheimer's disease.[3][5]
Various Lignans (B1203133) from Kadsura Anti-HIV ActivityIn vitro anti-HIV assaysSeveral lignans from the Kadsura genus have shown anti-HIV potential.[6]
Triterpenoids from Kadsura Anti-tumor, Anti-HIV, AntioxidantVarious in vitro assaysTriterpenoids are among the most abundant active constituents in the Kadsura genus with a range of biological activities.[6]

Experimental Protocols

General Workflow for In Vitro Bioassay of Natural Compounds

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis Compound Compound Isolation & Purification (e.g., from Kadsura heteroclita) Stock Stock Solution Preparation (e.g., in DMSO) Compound->Stock Treatment Cell Treatment with Compound Stock->Treatment CellCulture Cell Culture Maintenance (e.g., cancer cell line, primary cells) CellCulture->Treatment Incubation Incubation (Defined time, temperature, CO2) Treatment->Incubation Assay Specific Bioassay (e.g., MTT, Enzyme Inhibition, Antiviral) Incubation->Assay DataCollection Data Collection (e.g., Spectrophotometry, Microscopy) Assay->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

A generalized workflow for conducting in vitro bioassays with natural compounds.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the antioxidant activities reported for extracts of Kadsura heteroclita, a potential mechanism could involve the modulation of cellular redox pathways.

Hypothetical Antioxidant Signaling Pathway

G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress HeteroclitinB This compound (Hypothetical) HeteroclitinB->Keap1 Inhibition? Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Sequestration AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

A hypothetical pathway for the antioxidant activity of this compound via Nrf2 activation.

Conclusion

The current body of scientific literature lacks specific studies on the reproducibility of in vitro experiments with this compound. The available data primarily focuses on the isolation and preliminary bioactivity screening of compounds from Kadsura heteroclita and other members of the Schisandraceae family. While these studies suggest potential therapeutic properties, including anti-HIV and antioxidant effects, the absence of dedicated reproducibility studies highlights a significant gap in our understanding of this compound.

For researchers and drug development professionals, this underscores the need for rigorous, standardized experimental protocols and multi-laboratory validation to establish the reliability of in vitro findings for this compound and other novel natural products. Future research should prioritize not only the discovery of new bioactive compounds but also the systematic evaluation of their experimental reproducibility to ensure the robustness of scientific claims.

References

Safety Operating Guide

Proper Disposal of Heteroclitin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Heteroclitin B must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste, in solid, liquid, and contaminated labware forms. While this compound is generally considered non-hazardous for transport, it is crucial to follow these protocols to mitigate any potential risks and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material, prevent it from entering drains, and clean the area with a suitable absorbent material.

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its physical state and whether it is mixed with other substances.

Solid this compound Waste
  • Collection : Carefully sweep or scoop up solid this compound waste, minimizing dust generation.

  • Packaging : Place the solid waste into a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage. Use a "Hazardous Waste" or "Chemical Waste" label as per your institution's guidelines, even for non-hazardous materials, to ensure proper handling.

  • Storage : Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in the regular trash.

Liquid this compound Waste (Solutions)

As a precautionary measure and due to its potential harm to aquatic life, do not dispose of liquid this compound solutions down the drain.[1]

  • Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof container.

  • Packaging : Tightly seal the container and label it clearly with its contents, including the concentration of this compound and any solvents used.

  • Storage : Store the container in a designated satellite accumulation area for chemical waste.

  • Disposal : Contact your institution's EHS office for collection and disposal.

Contaminated Labware and Debris
  • Segregation : Separate contaminated labware (e.g., pipette tips, vials, gloves) from non-contaminated waste.

  • Packaging : Place all contaminated items in a designated, puncture-resistant container or a durable, sealed plastic bag. Label the container or bag as "this compound Contaminated Waste."

  • Disposal : Dispose of the container or bag through your institution's chemical or hazardous waste stream. Do not place it in the regular trash or biohazardous waste.

Summary of Disposal Methods

Waste FormRecommended Disposal MethodKey Considerations
Solid this compound Collect in a sealed, labeled container for chemical waste pickup.Avoid dust formation. Do not dispose of in regular trash.
Liquid this compound Collect in a sealed, labeled container for chemical waste pickup.Do not pour down the drain due to potential aquatic toxicity.
Contaminated Materials Place in a designated, labeled container for chemical waste pickup.Segregate from other waste streams. Use puncture-resistant containers for sharps.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid liquid_waste Liquid this compound Solution waste_form->liquid_waste Liquid contaminated_waste Contaminated Labware/Debris waste_form->contaminated_waste Contaminated Material collect_solid Collect in sealed, labeled container solid_waste->collect_solid collect_liquid Collect in sealed, labeled container liquid_waste->collect_liquid collect_contaminated Place in designated, labeled container contaminated_waste->collect_contaminated no_trash Do NOT dispose in regular trash collect_solid->no_trash waste_pickup Arrange for Chemical Waste Pickup via EHS collect_solid->waste_pickup no_drain Do NOT pour down the drain collect_liquid->no_drain collect_liquid->waste_pickup collect_contaminated->no_trash collect_contaminated->waste_pickup no_drain->waste_pickup no_trash->waste_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of investigational compounds like Heteroclitin B is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that the specific toxicological properties of this compound have not been fully elucidated, it is prudent to handle it as a potentially cytotoxic compound. The following PPE is recommended to prevent skin contact, inhalation, and ingestion.[1][2]

PPE CategoryItemSpecification
Hand Protection GlovesDouble pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3]
Body Protection GownDisposable, fluid-resistant gown that closes in the back.[1][3]
Respiratory Protection RespiratorA fit-tested N95 respirator or higher is recommended to protect against airborne particles.[3]
Eye Protection Goggles and Face ShieldChemical splash goggles and a full-face shield should be worn to protect from splashes and aerosols.[1][3]
Other Shoe Covers and Hair CoversRecommended to prevent the spread of contamination.[3]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the procedural steps for safely handling and disposing of this compound in a laboratory setting. Adherence to this workflow is critical to minimize the risk of exposure and environmental contamination.

Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_decontamination Decontamination & Waste Disposal cluster_post_handling Post-Handling prep1 Don appropriate PPE: - Double gloves - Gown - N95 Respirator - Goggles & Face Shield prep2 Prepare a designated work area (e.g., chemical fume hood or BSC) prep1->prep2 prep3 Assemble all necessary materials and equipment prep2->prep3 handle1 Carefully weigh and prepare This compound solution prep3->handle1 handle2 Perform experimental procedures handle1->handle2 decon1 Decontaminate all work surfaces and equipment handle2->decon1 decon2 Segregate all contaminated waste (solid and liquid) decon1->decon2 decon3 Place solid waste in a labeled, sealed cytotoxic waste container decon2->decon3 decon4 Dispose of liquid waste according to institutional hazardous waste protocols decon2->decon4 post1 Doff PPE in the correct order to avoid self-contamination decon3->post1 decon4->post1 post2 Dispose of all PPE as cytotoxic waste post1->post2 post3 Wash hands thoroughly with soap and water post2->post3

Caption: Procedural workflow for safe handling and disposal of this compound.

Operational Plans

Receiving and Unpacking:

  • When receiving shipments of this compound, inspect the external packaging for any signs of damage or leakage.

  • Wear a protective gown and two pairs of gloves when unpacking.[4]

  • Unpack the compound in a designated area, preferably within a chemical fume hood, to contain any potential airborne particles.

Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[2]

  • The recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[2]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Spill Management:

  • In the event of a spill, immediately evacuate and secure the area to prevent entry.

  • Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • For small spills, use an absorbent material to contain the substance.

  • For larger spills, follow established institutional procedures for hazardous chemical spills.

  • Carefully collect all contaminated materials and place them in a sealed container for disposal as cytotoxic waste.[1]

  • Decontaminate the spill area with an appropriate cleaning agent.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

  • Solid Waste: This includes gloves, gowns, shoe covers, pipette tips, and any other disposable materials that have come into contact with the compound.[1] All solid waste should be placed in a clearly labeled, puncture-resistant, and leak-proof cytotoxic waste container.[1]

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[2]

  • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for cytotoxic waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on cytotoxic waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.